Cinchonidine hydrochloride
Description
Historical Context of Cinchona Alkaloids in Organic Chemistry Research
The story of Cinchona alkaloids is deeply intertwined with the evolution of organic chemistry. dovepress.com Isolated from the bark of the Cinchona tree, these compounds, including quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817), were initially recognized for their potent antimalarial properties. rsc.org The first isolation of a Cinchona alkaloid, a mixture later identified as quinine and cinchonine, was achieved in 1820 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou. This milestone not only provided a purified substance for medicinal use but also presented organic chemists with a complex and fascinating molecular architecture to study.
The foray of Cinchona alkaloids into the realm of organic chemistry was firmly established in 1853 when Louis Pasteur utilized them as resolving agents. researchgate.net This pioneering work demonstrated their ability to separate racemic mixtures into their constituent enantiomers through the formation of diastereomeric salts, a technique that became fundamental to the field of stereochemistry. The intricate structures of these alkaloids, possessing multiple stereocenters, also spurred significant efforts in structure elucidation and total synthesis, which in turn laid foundational principles for modern synthetic organic chemistry. dovepress.comunive.it The first asymmetric reaction catalyzed by a Cinchona alkaloid, the addition of hydrogen cyanide to benzaldehyde, was reported as early as 1912, foreshadowing their future role in asymmetric catalysis. dovepress.com
Cinchonidine Hydrochloride as a Key Chiral Auxiliary and Organocatalyst
Cinchonidine, and by extension its hydrochloride salt, has emerged as a particularly valuable member of the Cinchona alkaloid family in asymmetric synthesis. tut.ac.jpunige.ch As a chiral auxiliary, it can be temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org Although less common than its use as a catalyst, this approach leverages the defined stereochemistry of the cinchonidine backbone to control the formation of new chiral centers. rsc.org
More significantly, this compound and its derivatives have gained widespread recognition as powerful organocatalysts. researchgate.net Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis, and Cinchona alkaloids are considered "privileged" catalysts due to their consistent success across a wide range of transformations. dovepress.com Cinchonidine's structure features a basic quinuclidine (B89598) nitrogen, which can act as a Brønsted or Lewis base, and a hydroxyl group at the C9 position, which can participate in hydrogen bonding to activate and orient substrates. nih.gov This bifunctional nature is key to its catalytic efficacy.
The hydrochloride salt is often used to improve solubility and handling characteristics. In many catalytic applications, the active catalyst is generated in situ from the hydrochloride salt by treatment with a base. Furthermore, the quinuclidine nitrogen can be quaternized to form ammonium (B1175870) salts, which are highly effective as chiral phase-transfer catalysts for a variety of enantioselective bond-forming reactions. nih.govmdpi.com
The following table provides examples of reactions where cinchonidine derivatives have been employed as organocatalysts:
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Michael Addition | Cinchonidine-derived thiourea (B124793) | β-Nitrostyrene | Dimethyl malonate | Michael adduct | High | High | rsc.org |
| Michael Addition/Lactonization | OTMS-Cinchonidine | Enone acid | - | anti-Dihydrobenzofuran | 76 | 96 | nih.govcore.ac.uk |
| Asymmetric Hydrogenation | Cinchonidine-modified Pt/Al₂O₃ | Ethyl pyruvate (B1213749) | H₂ | (R)-Ethyl lactate | High | ~80 | acs.org |
| Phase-Transfer Alkylation | N-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Glycine (B1666218) Schiff base | Benzyl (B1604629) bromide | (S)-Phenylalanine derivative | 98 | 94 | mdpi.com |
| [4+2] Cycloaddition | Cinchonidine-derived thiourea | Deconjugated ketone | - | Polycyclic benzofuran (B130515) | Good | High | mdpi.com |
Overview of Contemporary Research Trajectories
Current research continues to expand the applications of this compound and its derivatives, focusing on the development of novel catalysts, the exploration of new reaction methodologies, and the elucidation of reaction mechanisms.
A significant area of investigation involves the synthesis of new cinchonidine-based catalysts with enhanced reactivity and selectivity. tut.ac.jp This includes modifying the C9-hydroxyl group, the vinyl group, or the quinoline (B57606) ring to fine-tune the catalyst's steric and electronic properties. For instance, the development of bifunctional catalysts incorporating hydrogen-bond donors like thiourea or squaramide moieties has led to highly efficient systems for a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. dovepress.comrsc.orgmdpi.com
There is also a strong focus on applying cinchonidine-based catalysts to the synthesis of complex and medicinally relevant molecules. mdpi.com For example, cinchonidine-derived phase-transfer catalysts have been instrumental in the large-scale synthesis of antiviral drug intermediates. mdpi.com The ability to generate either enantiomer of a product with high selectivity by using the pseudoenantiomeric cinchonidine or cinchonine catalysts makes this class of compounds particularly attractive for pharmaceutical development. mdpi.com
Mechanistic studies are another critical research trajectory. nih.govresearchgate.net Understanding how cinchonidine-based catalysts achieve such high levels of stereocontrol is crucial for the rational design of new and improved catalysts. Researchers employ a combination of kinetic studies, spectroscopic techniques (like NMR and IR), and computational modeling to investigate catalyst-substrate interactions and transition state geometries. nih.gov These studies have highlighted the importance of cooperative hydrogen bonding and the specific conformational preferences of the alkaloid scaffold in achieving high enantioselectivity. researchgate.netnih.gov
The following table highlights some recent research findings involving cinchonidine-based catalysis:
| Research Focus | Catalyst/System | Reaction/Application | Key Finding | Reference |
| Novel Catalyst Synthesis | Cinchonidine-derived glycoconjugates | Plasmepsin inhibition | Designed molecules showed promising binding to the target protein in molecular docking studies, suggesting potential as antimalarial agents. | nih.gov |
| Mechanistic Investigation | Cinchonidine-catalyzed thiophosphorylation | Synthesis of nucleoside 5'-monothiophosphates | A combination of kinetics, NMR, and computational modeling supported a novel reaction mechanism for this class of organocatalyst. | researchgate.net |
| Asymmetric Synthesis of Heterocycles | Cinchonidine-derived squaramide | [3+2] Cycloaddition | Efficient synthesis of complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with high enantioselectivity. | mdpi.com |
| Phase-Transfer Catalysis | Polymer-supported cinchonidinium salts | Asymmetric synthesis of α-amino acids | Development of recoverable and reusable catalysts for the enantioselective benzylation of a glycine derivative. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHWLVEEVGMBC-YYXOUSRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-57-2, 74220-37-4 | |
| Record name | Cinchonidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonan-9-ol, hydrochloride, (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74220-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonidine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.682 | |
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| Record name | (8α,9R)-9-hydroxycinchonanium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CINCHONIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694B15YWQK | |
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Synthetic Methodologies and Chemical Derivatization of Cinchonidine Hydrochloride
Established and Novel Synthetic Pathways for Cinchonidine (B190817) Hydrochloride
The principal method for obtaining cinchonidine is through extraction from the bark of various Cinchona species, where it co-exists with other major alkaloids like quinine (B1679958), quinidine (B1679956), and cinchonine (B1669041). nih.gov Following isolation and purification, cinchonidine base is converted to its hydrochloride salt through a straightforward acid-base reaction with hydrochloric acid.
While total synthesis of cinchona alkaloids has been achieved, these routes are often complex, multi-step processes. For instance, a biomimetic cascade rearrangement has been utilized for an "indole to quinoline" transformation as a key step in an efficient synthesis of (+)-cinchonidine. researchgate.net Another approach developed a synthetic entry to the quinuclidine (B89598) core from a symmetrical, non-stereogenic precursor using a "local-desymmetrization" strategy. researchgate.net However, due to the relative abundance of cinchonidine from natural sources, extraction remains the most economically viable and established pathway for industrial-scale production. nih.gov
Strategies for Chemical Modification and Functionalization
The cinchonidine molecule offers several reactive sites for chemical derivatization, including the C9-hydroxyl group, the quinuclidine ring system, and the quinoline (B57606) moiety. nih.govresearchgate.net These modifications are crucial for fine-tuning the steric and electronic properties of the molecule, primarily to develop highly efficient and selective organocatalysts. clockss.orguliege.be
The secondary hydroxyl group at the C9 position is the most frequently modified site on the cinchonidine scaffold. nih.govclockss.org Its strategic location near the stereogenic centers (C8 and C9) makes it a critical determinant of catalytic activity and enantioselectivity. dovepress.comrsc.org A conformationally mobile, free hydroxyl group is often necessary for good reaction kinetics and high enantioselectivity. uliege.be
Key modifications include:
Etherification and Esterification: The hydroxyl group can be converted into various ethers (e.g., O-alkyl, O-benzyl) and esters. clockss.orgmit.edu These modifications alter the steric bulk around the catalytic core. For example, bulky groups at the C8–C9 carbon can decrease enantiomeric excess, while rigid O-ethers may exhibit different kinetic behaviors compared to more flexible ones. nih.gov
Replacement with Amino Groups: The hydroxyl group can be replaced by an amino group, typically with inversion of configuration at C9, through methods like the Mitsunobu reaction with an azide (B81097) source followed by reduction. nih.gov This yields 9-epi-azido derivatives which are then reduced to form 9-amino-9-deoxy-epi-cinchonidine, a precursor for bifunctional catalysts. dovepress.comnih.gov
Deoxygenation: Removal of the C9-hydroxyl group has been explored to assess its role in catalysis, often resulting in a significant negative effect on enantioselectivity. uliege.beoup.com
| Modification Type | Resulting Functional Group | Reagents/Method | Purpose/Application | Reference |
|---|---|---|---|---|
| Etherification | 9-O-Alkyl/Aryl Ether | Alkylation of the potassium salt | Modulate steric and electronic properties of catalysts | clockss.org |
| Esterification | 9-O-Acyl Ester | Acylation with acid chlorides/anhydrides | Ligand refinement for reactions like Asymmetric Dihydroxylation (AD) | mit.edu |
| Replacement by Azide | 9-epi-Azido | Mitsunobu reaction (e.g., HN3, DPPA) or SN2 from methanesulfonate | Intermediate for 9-amino derivatives | nih.gov |
| Replacement by Amine | 9-epi-Amino | Staudinger reduction of 9-epi-azide | Precursor for bifunctional (thio)urea, squaramide, and sulfonamide catalysts | dovepress.comnih.gov |
| Oxidation | 9-Oxo (Cinchoninone) | Oxidation of the secondary alcohol | Intermediate for further derivatization (e.g., geminal difluoride) | clockss.org |
The quinuclidine ring contains a tertiary amine (N1) that is significantly more basic than the quinoline nitrogen. dovepress.com This nitrogen is a key site for derivatization, primarily through quaternization.
N-Alkylation (Quaternization): The quinuclidine nitrogen can be alkylated with various alkyl halides, most notably benzylic halides, to form quaternary ammonium (B1175870) salts. clockss.org This modification is fundamental to the creation of chiral phase-transfer catalysts (PTCs). nih.gov The nature of the substituent introduced on the nitrogen (e.g., benzyl (B1604629) vs. 9-anthracenylmethyl) has a profound impact on the catalyst's enantioselectivity and reaction rate. clockss.orgnih.gov Blocking the quinuclidine nitrogen through quaternization is also a critical tool in mechanistic studies; for instance, in platinum-catalyzed hydrogenations, this modification leads to a complete loss of enantiodifferentiation, demonstrating the crucial role of this nitrogen in the catalytic cycle. rsc.orgcore.ac.uk In some cases, modifications can lead to rearrangements and ring-opening of the quinuclidine structure. nih.govubbcluj.ro
The quinoline ring, while less commonly modified than the C9-OH group, provides opportunities for introducing new functionalities that can act as hydrogen-bond donors or linkers. A notable strategy involves the introduction of a primary amino group at the 6'-position, creating 6'-amino-cinchonidine. mdpi.comnih.gov This derivative serves as a versatile intermediate for further chemical elaboration. mdpi.comresearchgate.net
A prominent application is the synthesis of triazole-containing derivatives via the Huisgen [3+2] cycloaddition. mdpi.com The synthetic sequence involves:
Diazotization: The 6'-amino group is converted into a diazonium species under acidic conditions. mdpi.comsemanticscholar.org
Azide Formation: The diazonium group is subsequently displaced by an azide ion (e.g., using sodium azide) to yield 6'-azido-cinchonidine. mdpi.comsemanticscholar.org
Cycloaddition: The resulting azide undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a thermal Huisgen cycloaddition with an alkyne (e.g., trimethylsilylacetylene) to form the 1,2,3-triazole ring fused to the quinoline system. mdpi.comresearchgate.net
This methodology allows for the assembly of complex structures, including compounds that carry a quinuclidine ring at both ends of the molecule. researchgate.netmdpi.com
| Starting Material | Reaction | Product | Yield | Reference |
|---|---|---|---|---|
| 6′-Amino-cinchonidine | Diazotization / Azide Substitution | 6′-Azido-cinchonidine | 96% | semanticscholar.org |
| Dihydro-6′-Amino-cinchonidine | Diazotization / Azide Substitution | Dihydro-6′-Azido-cinchonidine | 79% | semanticscholar.org |
| 6′-Azido-cinchonidine | [3+2] Cycloaddition with Trimethylsilylacetylene | 6'-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)-cinchonidine | Good to excellent | mdpi.com |
| Silylated Triazole Derivative | Desilylation | 6'-(1H-1,2,3-triazol-1-yl)-cinchonidine | 81-87% | mdpi.com |
To enhance catalyst reusability and facilitate product purification, cinchonidine and its derivatives are often immobilized on insoluble supports. beilstein-journals.orgnih.gov This strategy combines the catalytic efficiency of the alkaloid with the practical benefits of heterogeneous catalysis. nih.gov
Common immobilization strategies and supports include:
Polystyrene Resins: Cinchonidine can be covalently attached to polystyrene-based resins, such as Merrifield resin. nih.govunipi.it One method involves using "click" chemistry to anchor soluble alkaloid precursors onto azidomethyl resins. unipi.it
Silica (B1680970) and Alumina (B75360): The alkaloid can be tethered to inorganic supports like silica (SiO₂) or γ-alumina (γ-Al₂O₃). csic.esacs.org This is particularly relevant for creating heterogeneous metal-catalyst systems, such as cinchonidine-modified platinum on alumina for enantioselective hydrogenations. csic.es
Glass Beads: Cinchonidine-squaramide organocatalysts have been immobilized on controlled-pore glass beads, which can be used in both batch and continuous-flow reactors with high efficiency and recyclability. researchgate.netuevora.pt
Polymerization: Cinchonidine derivatives containing a polymerizable group (like the native vinyl group) can be co-polymerized with other monomers (e.g., acrylonitrile) to create main-chain chiral polymers. nih.govresearchgate.net
| Support Material | Immobilization Strategy | Catalyst Type | Application | Reference |
|---|---|---|---|---|
| Polystyrene (Merrifield Resin) | Covalent attachment via 'click' chemistry or N-alkylation | 9-O-ether derivatives; Quaternary ammonium salts (PTC) | Asymmetric ketene (B1206846) dimerization; Asymmetric alkylation | nih.govunipi.it |
| γ-Alumina (γ-Al₂O₃) | Chemical modification with trimethoxysilane-derivatized cinchonidine | Supported Pt catalysts | Enantioselective hydrogenation | csic.es |
| Porous Glass Beads | Covalent immobilization of cinchonine-squaramide | Squaramide organocatalyst | Asymmetric Michael additions in batch and continuous flow | researchgate.netuevora.pt |
| Acrylonitrile Co-polymer | Co-polymerization followed by N-alkylation | Main-chain chiral quaternary ammonium polymer | Phase-transfer catalysis | nih.gov |
| Magnetic Nanoparticles | Attachment of a cinchonidine-thiourea derivative | Thiourea (B124793) organocatalyst | Asymmetric Michael addition | beilstein-journals.org |
Quinoline Ring System Functionalization (e.g., 6'-amino, triazole incorporation)
Exploration of Diastereomeric and Pseudo-enantiomeric Relationships in Synthesis
The Cinchona alkaloids exist as two pairs of diastereomers: (quinine/quinidine) and (cinchonidine/cinchonine). jst.go.jp Within each pair, the compounds have opposite configurations at the C8 and C9 stereocenters. buchler-gmbh.com Cinchonidine ((8S,9R)) and its diastereomer cinchonine ((8R,9S)) are often referred to as a "pseudo-enantiomeric" pair. jst.go.jpbuchler-gmbh.com
While they are structurally diastereomers, in the context of asymmetric catalysis, they frequently act as functional enantiomers, providing access to opposite enantiomers of a product with comparable (though not always identical) levels of enantioselectivity. dovepress.comnih.gov This complementary enantioselectivity is a cornerstone of their application in organic synthesis, allowing chemists to target either the (R)- or (S)-product simply by switching the alkaloid catalyst. jst.go.jpbuchler-gmbh.com
This relationship is exploited in a vast array of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and alkylations. dovepress.comnih.gov However, the subtle structural differences between the pseudo-enantiomers—beyond the C8/C9 configuration—can sometimes lead to uneven catalytic efficiency, a phenomenon that has prompted further research into catalyst modification to resolve these disparities. nih.govacs.org
Spectroscopic and Advanced Characterization Techniques in Cinchonidine Hydrochloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural and dynamic analysis of cinchonidine (B190817) hydrochloride in solution. It offers detailed insights into the molecule's conformation, enables the monitoring of chemical reactions in real-time, and facilitates the quantitative analysis of complex mixtures.
Conformational Analysis using NOESY-DFT Approaches
The conformational landscape of cinchonidine is complex, with multiple conformers coexisting in solution. The relative populations of these conformers are influenced by the solvent environment. acs.org Techniques combining Nuclear Overhauser Effect Spectroscopy (NOESY) with Density Functional Theory (DFT) calculations have been instrumental in unraveling these conformational equilibria. acs.orgnih.gov
NOESY experiments provide information on through-space proton-proton proximities, which are then used to validate and refine conformational models generated by DFT calculations. nih.gov Research has shown that cinchonidine can exist in several conformational states, often categorized as "closed" or "open" based on the relative orientation of the quinoline (B57606) and quinuclidine (B89598) moieties. acs.orgresearchgate.net In apolar solvents, open conformers are generally more stable, while the stability of closed conformers increases with solvent polarity. acs.org A careful quantitative interpretation of ¹H and ¹³C NMR chemical shifts, alongside vicinal ¹H-¹H spin-spin coupling constants, and compared with DFT-calculated parameters for key conformers, provides a wealth of structural information. nih.gov This integrated NOESY-DFT approach allows for a detailed understanding of the conformational preferences of cinchonidine hydrochloride in different environments, which is critical for understanding its mechanism of action in catalysis. acs.org
Table 1: Key NMR Techniques in Cinchonidine Conformational Analysis
| Technique | Information Provided | Application in Cinchonidine Research |
| ¹H & ¹³C NMR | Chemical shifts and coupling constants provide basic structural information and insights into the electronic environment of nuclei. nih.gov | Used to identify the presence of different conformers and to obtain initial structural constraints. nih.gov |
| NOESY | Detects through-space correlations between protons, providing distance constraints for conformational analysis. arxiv.org | Helps to distinguish between different spatial arrangements of the quinoline and quinuclidine rings, identifying populated conformers. acs.orgresearchgate.net |
| DFT Calculations | Predicts the relative energies and geometries of different conformers. nih.govarxiv.org | Used in conjunction with experimental NMR data to build accurate models of the conformational equilibrium. acs.orgnih.gov |
Application in Reaction Monitoring and Mechanistic Elucidation
The ability to monitor chemical reactions in real-time is a powerful application of NMR spectroscopy. magritek.combeilstein-journals.org On-line NMR reaction monitoring allows for the determination of reaction kinetics, the identification of transient intermediates and byproducts, and the optimization of reaction conditions. magritek.comrsc.orgnih.gov In the context of this compound research, this technique is invaluable for studying its role as a catalyst or chiral modifier. By continuously acquiring NMR spectra as a reaction progresses, researchers can track the consumption of reactants and the formation of products, providing direct insight into the catalytic cycle. magritek.combeilstein-journals.org This approach can reveal crucial details about the mechanism of stereoselection, helping to understand how the conformation of the cinchonidine catalyst influences the stereochemical outcome of a reaction.
NMR-based Profiling of Cinchona Alkaloid Mixtures in Research Samples
¹H NMR spectroscopy is a robust and quantitative method for the analysis of complex mixtures, making it ideal for the profiling of Cinchona alkaloids in various samples. thieme-connect.comnih.govthieme-connect.com This technique allows for the simultaneous identification and quantification of multiple alkaloids, including cinchonidine, quinine (B1679958), and cinchonine (B1669041), without the need for extensive sample separation. thieme-connect.comnih.gov By applying chemometric methods such as Principal Component Analysis (PCA) and Statistical Total Correlation Spectroscopy (STOCSY) to the NMR data, researchers can analyze large datasets of samples and identify variations in alkaloid composition. thieme-connect.comnih.govresearchgate.net This has been successfully applied to the exploratory analysis of historical Cinchona bark collections, revealing insights into the historical use and cultivation of these plants. thieme-connect.comnih.govthieme-connect.com
Vibrational Spectroscopy (FT-IR, Raman) and Computational Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. nih.govspectroscopyonline.com When combined with computational methods, these techniques offer a detailed picture of molecular structure and intermolecular interactions. nih.govresearchgate.net
Assignment of Low Frequency Modes and Characteristic Vibrations
The vibrational spectra of complex molecules like this compound contain a multitude of bands corresponding to different vibrational modes. The assignment of these bands, particularly in the low-frequency region, can be challenging but is crucial for a complete understanding of the molecule's dynamics. researchgate.net Scaled DFT ab initio calculations are a powerful tool for assigning these vibrational modes. researchgate.net By comparing the computationally predicted vibrational frequencies and intensities with experimental FT-IR and Raman spectra, specific bands can be assigned to particular motions within the molecule, such as the stretching and deformation of the quinoline and quinuclidine rings. researchgate.netmdpi.com For instance, certain vibrational modes associated with the quinoline group can serve as diagnostic markers for the orientation of the molecule when adsorbed on a metal surface. researchgate.net
Table 2: Selected Characteristic Vibrational Frequencies for Cinchona Alkaloids
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Reference |
| ~3490 | O–H stretching vibration | FT-IR | mdpi.com |
| ~3134 | N–H stretching of protonated quinuclidine nitrogen | FT-IR | mdpi.com |
| ~1370 | Quinoline ring symmetric stretching mode | Raman | nih.gov |
| ~778 | Deformation of the quinoline group | FT-IR | mdpi.com |
Intermolecular Interaction Studies via Vibrational Signatures
Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. mdpi.comacs.org Changes in the frequency and intensity of specific vibrational bands can provide direct evidence of these interactions. nih.gov In the solid state, FT-IR and Raman spectroscopy can be used to study the hydrogen bonding network within the crystal lattice of this compound. mdpi.com For example, the O–H and N–H stretching vibrations are sensitive indicators of hydrogen bond formation. mdpi.com Furthermore, when this compound is used as a surface modifier in heterogeneous catalysis, techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can probe the interactions between the alkaloid and the catalyst surface, as well as with the reactants. acs.orgresearchgate.net These studies are essential for understanding the nature of the chiral induction process at a molecular level.
X-ray Diffraction Studies for Solid-State Structure Elucidation
While guest-free crystal structures of other Cinchona alkaloids such as quinidine (B1679956), cinchonine, and quinine are known, detailed XRD studies on multicomponent crystals containing cinchonidine provide significant insight into its structural behavior. researchgate.net For instance, the single-crystal X-ray diffraction (SCXRD) analysis of a multicomponent crystal formed between an artemisinin (B1665778) derivative (AS) and cinchonidine (CND) reveals detailed structural information. rsc.org
The analysis of this AS-CND cocrystal, grown through slow solvent diffusion, was performed using a diffractometer with a CuKα radiation source at a low temperature (100 K) to minimize thermal vibrations and obtain high-resolution data. rsc.org The resulting data allowed for the determination of the crystal system, space group, and unit cell parameters, which define the crystal's geometry and packing. rsc.org In this specific multicomponent crystal, the stoichiometry was found to be 1:1, with four molecules of the artemisinin derivative and four molecules of cinchonidine in one unit cell. rsc.org The structure is solved using software packages like SHELXT and refined to produce a detailed model of the atomic arrangement. rsc.org Such studies demonstrate how cinchonidine molecules pack in a crystalline lattice and interact with other molecules via hydrogen bonds and other intermolecular forces, which is fundamental to designing new crystalline materials with specific properties. researchgate.netrsc.org
Table 1: Crystallographic Data for Artemisinin-Cinchonidine (AS-CND) Multicomponent Crystal
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2 |
| Z (Molecules per unit cell) | 4 |
| Stoichiometry (AS:CND) | 1:1 |
Data sourced from a study on multicomponent crystals of an artemisinin derivative and cinchona alkaloids. rsc.org
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. rsc.org It measures the differential absorption of left- and right-circularly polarized light by a sample. rsc.org Since enantiomers absorb the two types of polarized light differently, CD spectroscopy can be used to distinguish between them and provide information about their absolute configuration and conformation in solution. researchgate.netyoutube.com
In the study of this compound, CD spectroscopy serves as a sensitive probe of its chiral environment. The CD spectrum of a chiral molecule is often unique and can be considered a molecular fingerprint of its stereochemistry. For cinchonidine, which is a diastereomer of cinchonine, CD spectra can clearly distinguish between them. researchgate.net The technique is so effective that it can be used for the quality control of pharmaceutical compounds and to determine the enantiomeric excess in a sample without prior separation. researchgate.net
Research has shown that the CD spectrum of cinchonidine is sensitive to its environment and interactions with other molecules. For example, studies investigating the interaction between cinchonidine and a substrate like ethyl pyruvate (B1213749) in solution have demonstrated distinct changes in the CD spectrum upon complex formation. researchgate.net These spectral alterations, particularly in the wavelength ranges of 275–290 nm and 300–320 nm, provide strong evidence of a modifier-substrate interaction in the liquid phase. researchgate.net The changes in the Cotton effects observed in the spectrum are indicative of conformational shifts or electronic perturbations within the chiral cinchonidine molecule as it binds to the substrate. researchgate.net This application highlights the utility of CD spectroscopy not just for static structural characterization, but also for probing dynamic intermolecular interactions involving chiral compounds. researchgate.netrsc.org
Table 2: Observed Changes in Circular Dichroism Spectra of Cinchonidine
| Condition | Wavelength Range of Pronounced Change | Observation |
|---|---|---|
| Cinchonidine with Ethyl Pyruvate in Toluene | 275–290 nm and 300–320 nm | Alteration of Cotton shifts in the CD spectrum. researchgate.net |
| Cinchonidine with Ethyl Pyruvate in Chloroform | Not specified, but changes observed | Changes in the CD spectrum were noted, though less pronounced than in toluene. researchgate.net |
Data based on studies of cinchonidine-substrate interactions in different solvents. researchgate.net
Theoretical and Computational Investigations of Cinchonidine Hydrochloride
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the fundamental properties of cinchonidine (B190817) hydrochloride at the electronic level. These methods provide a detailed picture of the molecule's structure, energy, and reactivity.
Conformational Space Exploration and Energy Surfaces
The catalytic efficacy of cinchonidine is intrinsically linked to its conformational flexibility. The relative orientation of the quinoline (B57606) and quinuclidine (B89598) rings, defined by the torsional angles T1 (C3'-C4'-C9-C8) and T2 (C4'-C9-C8-N), dictates the shape of the molecule and its interaction with substrates. scielo.brresearchgate.net
Semi-empirical methods like AM1 and PM3 have also been used to explore the potential energy surface (PES) by systematically rotating the key single bonds. scielo.br These studies have located multiple minima on the PES, corresponding to different conformers. scielo.br The energy barriers between these conformers are often low, allowing for interconversion at room temperature. scielo.br
Table 1: Selected Dihedral Angles for Stable Cinchonidine Conformers (AM1 Method)
| Conformer Group | T1 (C8-C9-C4'-C3') Angle Range | Description |
|---|---|---|
| A1, B1, C1 | -94 ± 12° | C9-C8 bond nearly perpendicular to the quinoline ring. |
| A2, B2, C2 | 84 ± 21° | C9-C8 bond nearly perpendicular to the quinoline ring. |
| A3, B3, C3 | 4 ± 9° | C9-C8 bond nearly eclipsing the C4'-C3' bond. |
Data sourced from semi-empirical AM1 calculations. scielo.br
Transition State Analysis in Catalytic Reactions
Understanding the mechanism of catalysis requires a detailed analysis of the transition states (TS) involved in the reaction. Quantum chemical calculations are a powerful tool for locating and characterizing these high-energy structures. By calculating the energy of the transition state, researchers can predict the rate and stereochemical outcome of a reaction. nih.govcam.ac.uk
For example, in the asymmetric acylation of sulfonimidamides catalyzed by a cinchona-phosphinate catalyst, DFT transition state analysis was used to elucidate the turnover-limiting step. nih.gov These calculations revealed that the collapse of a tetrahedral intermediate is the critical step and provided insights into the catalyst-substrate interactions that determine enantioselectivity. nih.gov Similarly, in the conjugate addition of thiols to cycloalkenones, DFT calculations showed that the lowest energy transition state proceeds through a pathway where the enone electrophile is activated by Brønsted acid catalysis and the hydroxyl group of the catalyst orients the nucleophile. cam.ac.uk
Electronic Structure and Reactivity Predictions
The electronic structure of cinchonidine hydrochloride, including the distribution of electron density and the energies of molecular orbitals, is a key determinant of its reactivity. Quantum chemical calculations can predict various electronic properties, such as atomic charges, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
These calculations help to identify the most reactive sites in the molecule. For example, the nitrogen atom of the quinuclidine ring is a primary site for interaction with substrates due to its basicity. scielo.br The hydroxyl group can act as a hydrogen bond donor, further influencing substrate binding. scielo.br DFT calculations have also been used to compute linear polarizability and first-order hyperpolarizability values, providing deeper insight into the molecule's response to electric fields. researchgate.net
Molecular Mechanics and Hybrid QM/MM Approaches
While quantum mechanics provides high accuracy, its computational cost can be prohibitive for large systems. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical force fields to describe molecular interactions. scielo.brnih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for the reactive center with the efficiency of MM for the surrounding environment, providing a balanced approach for studying complex catalytic systems. researchgate.netacs.org
Molecular mechanics calculations have been used to reinforce experimentally determined structures and to identify additional low-energy conformations of cinchonidine. scielo.br QM/MM approaches have been particularly valuable in studying reactions where the catalyst is large or embedded in a complex environment, such as a solvent or on a solid support. researchgate.netnih.gov For instance, QM/MM calculations using the IMOMM(Becke3LYP:MM3) method have been employed to characterize different reaction paths and their corresponding transition states, successfully predicting the major product in agreement with experimental results. researchgate.net
Modeling of Substrate-Catalyst Interactions and Hydrogen Bonding Networks
The stereoselectivity of cinchonidine-catalyzed reactions arises from the specific interactions between the catalyst and the substrate in the transition state. Computational modeling is essential for visualizing and quantifying these interactions, which include hydrogen bonding and stacking interactions. nih.govresearchgate.net
In many catalytic processes, hydrogen bonding plays a crucial role. researchgate.net For example, in the presence of acetic acid, cinchonidine is protonated at the quinuclidine nitrogen, and both the N-H+ and O-H groups participate in hydrogen bonding with the acetate (B1210297) anion. researchgate.net DFT calculations have shown that the lowest energy pre-reaction complex in some reactions involves a hydrogen bond from the catalyst's hydroxyl group to the substrate. cam.ac.uk The decomposition of the interaction energy between the catalyst and substrate has revealed that stacking interactions between aromatic rings can be the primary factor governing selectivity. researchgate.net
Computational studies have also explored the formation of extensive hydrogen-bonding networks involving the catalyst, substrate, and solvent molecules, which collectively influence the reaction's outcome. nih.govresearchgate.net
Prediction of Stereoselectivity and Enantiomeric Excess
Theoretical and computational chemistry have become indispensable tools for understanding and predicting the outcomes of asymmetrically catalyzed reactions involving Cinchona alkaloids, including this compound. These methods provide detailed insights into the complex interactions at the molecular level that govern stereoselectivity and enantiomeric excess (ee).
Computational techniques, particularly Density Functional Theory (DFT), are widely used to model the mechanism of stereoselective reactions. doria.fiescholarship.org These studies often focus on the transition states of the reaction, as the difference in activation energy between the pathways leading to the (R) and (S) enantiomers determines the enantiomeric excess of the product. By calculating the energies of these diastereomeric transition states, researchers can predict which enantiomer will be formed preferentially and estimate the expected ee. jst.go.jp
A critical factor in the catalytic performance of cinchonidine is the protonation of its quinuclidine nitrogen atom, a state inherent to this compound. unige.ch Computational models have demonstrated that this protonation significantly influences the catalyst's interaction with the substrate. For instance, in the enantioselective hydrogenation of ethyl pyruvate (B1213749) over a Pt/alumina (B75360) catalyst, the use of this compound (CD·HCl) leads to a considerable increase in enantiomeric excess compared to the neutral cinchonidine (CD). unige.ch Theoretical calculations suggest this enhancement is due to the change in the modifier's role from a nucleophile (the lone pair on the quinuclidine nitrogen) to an electrophile (the protonated nitrogen), altering the binding and orientation of the substrate on the catalyst surface. unige.ch
Molecular docking and modeling are also employed to investigate the binding modes of cinchonidine and the substrate. nih.govresearchgate.net In the context of heterogeneous catalysis, DFT calculations can model the adsorption of the modifier on the metal surface (e.g., platinum) and how it creates a chiral environment. doria.firesearchgate.net The conformation of the cinchonidine molecule itself, which can exist in different forms (e.g., open or closed conformers), is also a key parameter. acs.org The relative stability of these conformers can be influenced by the solvent and calculated using ab initio methods, which in turn correlates with the observed enantioselectivity in reactions like the hydrogenation of ketopantolactone. acs.org
For example, DFT calculations have been used to determine the energy differences between the tetrahedral intermediates formed during the hydrolysis of 3-phenyl-2-oxetanone using Cinchona alkaloid-derived catalysts. jst.go.jp These calculations showed a good correlation between the calculated energy differences of the diastereomeric intermediates and the experimentally observed enantiomeric excess, validating the predictive power of the computational models. jst.go.jp
The table below summarizes findings from a computational study on the hydrolytic kinetic resolution of (±)-3-phenyl-2-oxetanone, showcasing the correlation between computationally predicted energy differences and experimental enantioselectivity for different Cinchona alkaloid-derived phase-transfer catalysts (PTCs).
| Catalyst Class | Catalyst Structure | Experimental ee (%) | ΔE (S-TI - R-TI) (kcal/mol) | Predicted Major Enantiomer |
| Quinidine (B1679956) (QD) Class | BnQD | 80 | -1.18 | (S)-Tropic Acid |
| BnQD-CF3 | 77 | -0.99 | (S)-Tropic Acid | |
| Quinine (B1679958) (QN) Class | BnQN | 68 | +1.03 | (R)-Tropic Acid |
| BnQN-CF3 | 41 | +0.47 | (R)-Tropic Acid | |
| Data derived from studies on phase-transfer catalysts in the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone. jst.go.jp The energy difference (ΔE) between the tetrahedral intermediates (TI) leading to the (S) and (R) products was calculated using DFT. A negative value indicates the (S) enantiomer is favored, while a positive value indicates the (R) enantiomer is favored. |
These computational investigations are crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve higher stereoselectivity and enantiomeric excess. researchgate.net They provide a framework for understanding how the structure of the chiral modifier, the nature of the substrate, and the reaction environment collectively determine the stereochemical outcome of a reaction. doria.fiacs.org
Applications of Cinchonidine Hydrochloride in Asymmetric Catalysis
Organocatalytic Roles of Cinchonidine (B190817) Hydrochloride Derivatives
Derivatives of cinchonidine hydrochloride are versatile organocatalysts, effectively promoting a range of asymmetric reactions. Their utility stems from their ability to act as chiral Brønsted bases, Lewis bases, or as components of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and other non-covalent interactions. tut.ac.jpdovepress.com This dual activation model is a recurring theme in the catalytic cycles of many reactions discussed below.
Asymmetric Mannich Reactions
Cinchonidine and its derivatives have proven to be effective catalysts for the asymmetric Mannich reaction, a cornerstone carbon-carbon bond-forming reaction that yields β-amino carbonyl compounds. For instance, cinchonidine can catalyze the enantioselective Mannich reaction between β-keto esters and acyl aryl imines with high yields (81-99%) and enantioselectivities (80-96% ee). nih.gov The diastereoselectivity of these reactions can vary significantly, from a 1:1 ratio to greater than 95:5. nih.gov
In a notable application, a cinchonidine-derived squaramide catalyst was employed in the asymmetric Mannich reaction of 1,3-dicarbonyl compounds with pyrazolinone ketimines. uva.es While the pseudoenantiomeric quinidine-derived catalyst often provides the desired product with high stereoselectivity, the cinchonidine-derived catalyst was also effective, albeit with lower selectivity in some cases. uva.es Furthermore, cinchonine-derived urea (B33335) catalysts have been successfully used in the asymmetric Mannich reactions of 5H-oxazol-4-ones with various sulfonamides, affording β-substituted α-hydroxy-β-amino acids in good yields with excellent diastereo- and enantioselectivity. dovepress.com
| Reactants | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| β-keto esters and acyl aryl imines | Cinchonidine (10 mol%) | 81-99 | 80-96 | 1:1 to >95:5 |
| 5H-oxazol-4-ones and sulfonamides | Cinchonine-derived urea | Good | Excellent | Excellent |
| 1,3-dicarbonyl compounds and pyrazolinone ketimines | Cinchonidine-derived squaramide | - | Lower than quinidine (B1679956) catalyst | - |
Asymmetric Michael Additions (e.g., to nitroolefins, cyclic enones)
The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where cinchonidine-derived catalysts have demonstrated significant utility. These catalysts are particularly effective in promoting the addition of various nucleophiles to nitroolefins and cyclic enones. dovepress.combuchler-gmbh.com
Cinchonidine-derived thiourea (B124793) catalysts are powerful tools for enantioselective Michael additions. dovepress.com For example, they have been successfully used in the addition of 3-substituted-N-Boc-oxindoles to vinyl bisphosphonates. dovepress.com The bifunctional nature of these catalysts, where the thiourea moiety activates the electrophile and the tertiary amine of the quinuclidine (B89598) core activates the nucleophile, is key to their success. dovepress.com Similarly, the conjugate addition of malonates to nitroolefins is efficiently catalyzed by cinchonine-based catalysts. buchler-gmbh.com
In the context of cyclic enones, a 9-epi-aminoquinine catalyst, a derivative of the cinchona alkaloid family, has been shown to be highly effective for the asymmetric conjugate addition of nitroalkanes to both acyclic and cyclic enones, achieving high enantioselectivities (91%–99% ee). dovepress.com Furthermore, cinchonidine/cinchonine-derived urea catalysts have been used for the conjugate addition of cyclic 1,3-dicarbonyl compounds to β-substituted 2-enoylpyridines, yielding the Michael adducts in excellent yields and enantioselectivity. dovepress.com
| Nucleophile | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 3-substituted-N-Boc-oxindoles | Vinyl bisphosphonates | Cinchonidine-derived thiourea | - | - |
| Malonates | Nitroolefins | Cinchonine-based catalyst | - | - |
| Nitroalkanes | Cyclic and acyclic enones | 9-epi-aminoquinine | Moderate to good | 91-99 |
| Cyclic 1,3-dicarbonyl compounds | β-substituted 2-enoylpyridines | Cinchonidine/cinchonine-derived urea | Excellent | Excellent |
Asymmetric Aldol (B89426) Reactions (e.g., isatins, alkyl azlactones)
Cinchonidine derivatives have emerged as powerful organocatalysts for asymmetric aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds with high stereocontrol. These reactions are crucial for the synthesis of many natural products and pharmaceuticals.
In the asymmetric aldol reaction of isatins with pyruvic aldehyde dimethyl acetal, a pseudoenantiomeric pair of catalysts derived from cinchonine (B1669041) and cinchonidine afforded the corresponding R- and S-isomers of 3-substituted 3-hydroxy-2-oxindoles in excellent yields (87%–96%) and high enantioselectivities (89%–97% ee). dovepress.comresearchgate.net Cinchonidine-derived thioureas have also been employed in the asymmetric aldol reaction of isatins with α,β-unsaturated ketones, providing the aldol adducts in moderate to good yields and with moderate to high enantioselectivity. dovepress.com
Another significant application is the catalytic asymmetric direct aldol reaction of α-alkyl azlactones and aliphatic aldehydes. rsc.org This reaction, catalyzed by cinchona alkaloids, provides a valuable route to β-hydroxy-α-amino acids, which are important structural motifs in many natural products. rsc.org The 6′-OH Cinchona alkaloid has been identified as a particularly efficient catalyst for this transformation. researchgate.net
| Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Isatins | Pyruvic aldehyde dimethyl acetal | 9-amino-9-dexoxy-epi-cinchonidine | 87-96 | 89-97 |
| Isatins | α,β-unsaturated ketones | Cinchonidine-derived thiourea | 18-98 | 30-97 |
| α-alkyl azlactones | Aliphatic aldehydes | 6′-OH Cinchona alkaloid | - | - |
Cycloaddition Reactions (e.g., CO2 to aziridines)
Cinchonine hydrochloride, the protonated form of cinchonine, has been identified as a metal-free, biocompatible catalyst for the cycloaddition of carbon dioxide (CO2) to N-alkyl aziridines. researchgate.netnih.govresearchgate.net This reaction is significant as it provides a route for CO2 valorization into valuable oxazolidin-2-ones under mild conditions, such as room temperature and atmospheric pressure. researchgate.netnih.gov The bifunctional nature of the protonated cinchonine catalyst is crucial for this transformation, promoting the synthesis of the desired products with excellent regioselectivity. researchgate.netnih.gov The catalyst has also demonstrated remarkable stability, allowing for its recycling and reuse for several consecutive cycles without a significant loss of activity. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| N-alkyl aziridines | Carbon Dioxide (CO2) | Cinchonine hydrochloride | Room temperature, atmospheric pressure | Oxazolidin-2-ones |
Desymmetrization and Kinetic Resolution of Prochiral Substrates (e.g., cyclic anhydrides)
Cinchonidine and its derivatives are effective catalysts for the desymmetrization of prochiral cyclic anhydrides, a process that involves the enantioselective ring-opening of the anhydride (B1165640) to produce chiral hemiesters. nih.govresearchgate.net This method provides access to valuable chiral building blocks for asymmetric synthesis.
The stereochemical outcome of the reaction is dependent on the configuration at the C8 and C9 positions of the cinchona alkaloid. researchgate.net Cinchonidine, with an (8S,9R) configuration, and its pseudoenantiomer cinchonine, with an (8R,9S) configuration, typically yield hemiesters of opposite absolute configurations with comparable levels of enantioselectivity. researchgate.net While early studies using catalytic amounts of cinchona alkaloids resulted in moderate enantioselectivity, the use of modified cinchona alkaloids, such as their ethers, has led to significant improvements, achieving excellent enantioselectivity in the desymmetrization of a wide range of cyclic anhydrides.
Furthermore, cinchonidine derivatives have been utilized in the kinetic resolution of racemic secondary nitroallylic alcohols, combined with the simultaneous desymmetrization of prochiral cyclic anhydrides. thegoodscentscompany.com
| Substrate | Nucleophile | Catalyst | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee, %) |
| Cyclic meso-anhydrides | (R)- and (S)-2-ethylhexanol | Cinchona alkaloids | 92:8-98:2 dr |
| 2,3-dimethylsuccinic anhydride | Methanol (B129727) | Modified cinchona alkaloids | High ee |
| Prochiral and meso anhydrides | Alcohols | Modified cinchona alkaloids | Excellent ee |
Asymmetric Cyanation of Ketones
The asymmetric cyanation of ketones is a valuable transformation for the synthesis of chiral cyanohydrins, which are versatile intermediates in organic synthesis. Cinchona alkaloids, including modified versions of cinchonidine, have been successfully employed as chiral Lewis base catalysts for this reaction. princeton.edu
In one approach, a catalyst generated in situ from a cinchona alkaloid, tetraisopropyl titanate, and an achiral modified biphenol has been shown to be highly effective for the cyanation of ketones using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. nih.gov This method provides the corresponding cyanohydrins in up to 99% yield and 98% ee. nih.gov Another study utilized slightly modified cinchona catalysts for the asymmetric cyanation of ketones, demonstrating the versatility of these alkaloids in promoting this important transformation. princeton.edu
| Substrate | Cyanide Source | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| Ketones | Trimethylsilyl cyanide (TMSCN) | Cinchona alkaloid / Ti(OiPr)4 / modified biphenol | up to 99 | up to 98 |
| Ketones | - | Modified cinchona alkaloids | - | - |
Asymmetric Hydrogenation Reactions
Cinchonidine and its derivatives are extensively used as chiral modifiers for heterogeneous metal catalysts, particularly platinum (Pt) and palladium (Pd), in asymmetric hydrogenation reactions. unige.chacs.org These systems are highly effective for the enantioselective reduction of substrates containing C=O and C=C bonds.
The solvent and additives also have a profound impact on the reaction's efficiency and stereoselectivity. The use of acetic acid as a solvent or additive often enhances the enantioselectivity in the Pt-catalyzed hydrogenation of activated ketones. unige.ch Furthermore, the addition of tertiary amines, such as triethylamine, can accelerate the reaction rate and improve the ee in the hydrogenation of ethyl pyruvate (B1213749) over Pt/Al2O3 in acetic acid. researchgate.net
In the realm of Pd-catalyzed hydrogenations, cinchonidine-modified catalysts have proven effective for the enantioselective reduction of C=C bonds, particularly in α,β-unsaturated carboxylic acids. unige.choup.com The hydrogenation of (E)-α-phenylcinnamic acid on a cinchonidine-modified Pd/TiO2 catalyst, for example, yields the (S)-enantiomer of 2,3-diphenylpropionic acid with up to 72% ee. oup.com Mechanistic studies suggest a crucial interaction between the C9-hydroxyl group of the cinchonidine and the carboxyl group of the acid substrate is responsible for the high enantioselectivity observed. oup.com
| Substrate | Catalyst | Modifier | Additive/Solvent | Max. Enantiomeric Excess (ee) | Product Configuration |
| Ethyl Pyruvate | 5% Pt/Al2O3 | Cinchonidine | Toluene | 84±2% | (R)-Ethyl Lactate |
| Methyl Pyruvate | Polymer-stabilized Pt | Cinchonidine | Zn2+ | 82.5% | Not Specified |
| (E)-α-Phenylcinnamic Acid | 5 wt% Pd/TiO2 | Cinchonidine | Methanol | 72% | (S)-2,3-Diphenylpropionic acid |
| 4-hydroxy-6-methyl-2-pyrone | Pd/TiO2 | Cinchonidine | Trifluoroacetic Acid | >90% | (S)-product |
C-H Activation Reactions
While more commonly associated with hydrogenation, cinchonidine has also been utilized in the burgeoning field of C-H activation and functionalization. These reactions offer a direct and atom-economical route to modify complex molecules without the need for pre-functionalized starting materials. beilstein-journals.org
One notable example involves the late-stage functionalization (LSF) of the azine core of cinchonidine itself. nih.gov A photoredox-catalyzed amidation reaction has been successfully applied to cinchonidine. This Minisci-type reaction involves the generation of a carbamoyl (B1232498) radical, which then adds to the electron-deficient quinoline (B57606) ring system of the alkaloid. nih.gov This process demonstrates the feasibility of directly installing functional groups onto the cinchonidine scaffold through C-H activation, opening avenues for creating new derivatives with potentially novel catalytic properties. nih.gov
Mechanistic Insights into Cinchonidine-Catalyzed Reactions
Understanding the mechanism by which cinchonidine imparts stereocontrol is fundamental to its rational application and the development of more advanced catalysts. Several models have been proposed to explain its efficacy.
The catalytic prowess of Cinchona alkaloids is often attributed to their bifunctional nature. mdpi.comnih.gov They possess two key functional groups that can simultaneously activate both the electrophile and the nucleophile in a reaction. nih.govdovepress.com
Brønsted Basicity : The quinuclidine ring contains a tertiary nitrogen atom that is significantly basic (pKa ≈ 10-11). mdpi.comdovepress.com This amine can act as a Brønsted base, deprotonating a pronucleophile (such as a thiol, nitroalkane, or phosphite) to generate the active nucleophilic species. mdpi.comdovepress.com
Hydrogen Bonding : The hydroxyl group at the C9 position acts as a hydrogen-bond donor. mdpi.comdovepress.com This allows it to coordinate with and activate an electrophilic substrate, such as the carbonyl group of a ketone or an imine, rendering it more susceptible to nucleophilic attack. dovepress.com
This dual activation model proposes that the cinchonidine catalyst brings the two reacting partners into close proximity within a well-defined, chiral environment, facilitating a highly stereoselective transformation. nih.govdovepress.com For example, in the reaction between isatin (B1672199) and phosphite (B83602) catalyzed by quinine (B1679958) (a diastereomer of cinchonidine), the C9-OH group is thought to activate the isatin's carbonyl group while the tertiary amine activates the phosphite via hydrogen bonding. dovepress.com This cooperative catalysis is believed to stabilize the transition state of the rate-determining step, leading to high enantio- and diastereoselectivity. nih.gov
In many reactions, the catalytic cycle involves the formation of a distinct ion pair between the catalyst and the substrate or an additive. researchgate.netrsc.org This ion-pair catalysis is a key mechanism, particularly in phase-transfer catalysis and in reactions involving acidic or basic additives.
For instance, when cinchonidine is quaternized at the quinuclidine nitrogen with an alkyl or benzyl (B1604629) group, it becomes a chiral phase-transfer catalyst. rsc.org In the presence of a base, it can deprotonate a substrate to form an enolate. This enolate then forms a tight ion pair with the chiral quaternary ammonium (B1175870) cation. rsc.org The steric environment of this ion pair dictates the facial selectivity of the subsequent reaction, such as an alkylation. rsc.org
In another model, the interaction of cinchonidine with a strong acid like trifluoroacetic acid (TFA) in hydrogenation reactions leads to the formation of a cyclic ion pair. unige.ch It has been proposed that this cinchonidine-TFA ion pair, rather than the alkaloid alone, is the true chiral modifier of the metal surface. This ion pair can then interact with the substrate through hydrogen bonding, for example, between the C=O of the TFA and the OH of the substrate, and the OH of the cinchonidine and the C=O of the substrate, creating a highly organized ternary complex that dictates the stereochemical outcome. unige.ch Chiral cation ion-pair catalysis has also been applied in various other transformations, including dihydroxylation and oxidative cyclization reactions. rsc.org
The specific roles of the C9-hydroxyl group and the quinuclidine tertiary amine are critical to the catalytic activity and selectivity of cinchonidine.
The tertiary amine is the primary site of basicity. dovepress.com Its ability to be protonated is crucial for forming ion pairs with acidic substrates or additives, as seen in the hydrogenation of α,β-unsaturated carboxylic acids and in the presence of TFA. unige.choup.com In bifunctional catalysis models, it acts as the Brønsted base to activate the nucleophile. mdpi.comdovepress.com
The C9-hydroxyl group is arguably the most important functional group for achieving high enantioselectivity. researchgate.net Its role as a hydrogen-bond donor is central to activating the electrophile in many proposed mechanisms. dovepress.comrsc.org The importance of this group is highlighted by experiments where its modification leads to a dramatic loss of enantioselectivity. For example, replacing the 9-OH group with a methyl ether in cinchonidine results in a complete loss of enantioselectivity in the hydrogenation of methyl pyruvate. researchgate.net Similarly, in the hydrogenation of (E)-α-phenylcinnamic acid, esterification of the substrate's carboxyl group, which interacts with the C9-OH, also leads to a complete loss of enantioselectivity, supporting the crucial role of this hydrogen-bonding interaction. oup.com The relative stereochemistry at the C8 and C9 positions is also vital, as epimerization at these centers can invert the sense of stereoinduction. researchgate.net
Ion Pair Catalysis Mechanisms
Development of Cinchonidine-Based Chiral Ligands for Metal-Mediated Asymmetric Transformations
Beyond its use as an organocatalyst or a modifier for heterogeneous catalysts, cinchonidine serves as a versatile scaffold for the synthesis of chiral ligands for homogeneous and immobilized metal-mediated transformations. nih.govacs.org The goal is to create a well-defined chiral pocket around a metal center to control the enantioselectivity of reactions like C-C bond formation. researchgate.netrsc.org
One strategy involves the tethering of cinchonidine moieties to solid supports to create robust, recyclable heterogeneous catalysts. acs.org For example, cinchonidine can be chemically anchored near the platinum nanoparticles on a silica (B1680970) or alumina (B75360) support. By carefully controlling the cinchonidine-to-platinum ratio, these immobilized catalysts can match the performance of systems where the chiral modifier is added in solution, as demonstrated in the hydrogenation of ethyl pyruvate. acs.org
Another innovative approach is the creation of self-assembled bifunctional catalysts . wiley.com This involves the non-covalent assembly of a chiral Lewis base (cinchonidine) and a chiral Lewis acid (like a BINOL-titanium complex). The cinchonidine spontaneously coordinates to the metal center of the Lewis acid, forming a cooperative catalyst where the cinchonidine moiety can activate one substrate (e.g., a phosphite) while the Lewis acidic metal center activates the other (e.g., an aldehyde). wiley.com This self-assembly approach has been highly effective in the asymmetric hydrophosphonylation of aldehydes, achieving excellent yields and enantioselectivities. wiley.com
Cinchonidine derivatives have also been developed as ligands for a variety of other metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylations and rhodium-catalyzed conjugate additions. acs.org These ligands often feature modifications at the C9-OH or the quinuclidine nitrogen to fine-tune their steric and electronic properties for optimal interaction with both the metal and the substrates. nih.govrsc.org The development of such ligands represents a powerful strategy to combine the unique chiral architecture of cinchonidine with the broad catalytic scope of transition metals.
Heterogeneous Catalysis with Cinchonidine-Modified Surfaces
The immobilization of chiral catalysts onto solid supports is a cornerstone of green chemistry, facilitating catalyst recovery and reuse. Cinchonidine and its derivatives, particularly this compound, have been extensively studied as chiral modifiers for the surfaces of heterogeneous metal catalysts, bestowing enantioselectivity upon otherwise achiral metal surfaces. This approach has proven highly effective, especially in the asymmetric hydrogenation of various prochiral substrates.
The most prominent application of this technology is in the enantioselective hydrogenation of α-ketoesters, a reaction often referred to as the Orito reaction. researchgate.net Supported platinum (Pt) and palladium (Pd) catalysts are frequently modified by the adsorption of cinchonidine from a solution. researchgate.netunige.ch The presence of the cinchona alkaloid on the metal surface creates a chiral environment, leading to the preferential formation of one enantiomer of the corresponding alcohol product. ucr.edu
Research indicates that the effectiveness of these catalytic systems is highly dependent on several factors, including the structure of the support material, the size of the metal particles, and the reaction conditions. researchgate.netcjcatal.com The interaction between the cinchonidine modifier and the substrate at the catalyst surface is crucial for enantiodifferentiation. Spectroscopic and computational studies suggest that the modifier and reactant form a diastereomeric complex on the metal surface. ucr.edunih.gov The stability and geometry of this complex dictate the stereochemical outcome of the reaction. researchgate.netcore.ac.uk The quinoline part of the cinchonidine molecule is thought to anchor the modifier to the metal surface, while the quinuclidine nitrogen atom interacts with the substrate, often through hydrogen bonding, guiding its orientation for a stereoselective hydrogenation. ucr.educore.ac.ukresearchgate.net
The protonation of the quinuclidine nitrogen atom, as in this compound, has been shown to be particularly beneficial. Studies on the enantioselective hydrogenation of ethyl pyruvate on Pt/alumina revealed that replacing cinchonidine with its hydrochloride salt (CD·HCl) significantly increases the enantiomeric excess (ee). unige.ch This enhancement is attributed to the protonated nitrogen forming a stronger hydrogen-bonding interaction with the carbonyl group of the substrate. unige.chnih.gov The addition of acid co-modifiers, such as trifluoroacetic acid (TFA), can further enhance enantioselectivity by ensuring the protonation of the quinuclidine nitrogen and forming specific acid/base adducts with the cinchonidine modifier on the catalyst surface. unige.chnih.gov
Detailed Research Findings
Extensive research has explored the application of cinchonidine-modified surfaces in the asymmetric hydrogenation of various ketones and olefins. The choice of metal, support, and reaction conditions plays a critical role in the catalyst's performance.
For instance, in the hydrogenation of ethyl pyruvate, Pt catalysts supported on various materials have been investigated. The use of Al2O3-grafted cubic mesoporous silica as a support for a Pt catalyst modified with cinchonidine resulted in high activity and excellent enantioselectivity (ee over 90.2%), comparable to the best commercial Pt/Al2O3 catalysts. cjcatal.com The structured channels of the mesoporous support are believed to enhance the interaction between the Pt nanoparticles and the modifier. cjcatal.com
The following table summarizes the results from the enantioselective hydrogenation of ethyl 2-oxo-4-phenyl-butyrate over cinchonidine-modified Pt catalysts on different mesoporous silica supports, highlighting the influence of the support's channel structure and composition on enantioselectivity.
Table 1: Hydrogenation of Ethyl 2-oxo-4-phenyl-butyrate on Cinchonidine-Modified Pt Catalysts Data sourced from cjcatal.com
| Catalyst Support | Channel Size (nm) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| SBA-15 | 6.2 | 99.0 | 22.0 |
| SBA-15 | 7.6 | 99.0 | 36.0 |
| SBA-15 | 9.2 | 99.0 | 50.0 |
| Cubic Mesoporous Silica | 7.8 | 99.0 | 53.8 |
| Al₂O₃ Modified Cubic Mesoporous Silica | 7.7 | 99.0 | 79.3 |
Another significant area of research is the asymmetric transfer hydrogenation of unsaturated acids. Dihydrocinchonidine-modified palladium catalysts have been successfully used for the enantioselective transfer hydrogenation of (E)-2,3-diphenylpropenoic acids, achieving high conversions and good enantioselectivities. bohrium.com
The development of covalently immobilized cinchonidine catalysts represents a significant advancement, creating more robust and recyclable heterogeneous systems. acs.orgrsc.org Various strategies have been employed, including tethering cinchonidine derivatives to the support material. acs.org These "all-heterogeneous" catalysts have shown performance comparable to systems where the modifier is added to the solution, with the added benefit of simplified product purification and catalyst reuse. acs.org
The following table presents findings from the enantioselective hydrogenation of ethyl pyruvate using cinchonidine-modified Pt/SiO₂ and PtSn/SiO₂ catalysts, demonstrating the effect of adding a second metal (Sn) and varying the modifier concentration.
Table 2: Hydrogenation of Ethyl Pyruvate on Cinchonidine-Modified Pt/SiO₂ and PtSn/SiO₂ Catalysts Data sourced from conicet.gov.ar
| Catalyst | Cinchonidine Conc. (mol/L) | Initial Rate (mol/h·gPt) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Pt/SiO₂ | 1.1 x 10⁻⁴ | 18.0 | 65 |
| Pt/SiO₂ | 2.2 x 10⁻⁴ | 12.0 | 75 |
| PtSn/SiO₂ (Sn/Pt=0.06) | 1.1 x 10⁻⁴ | 8.5 | 70 |
| PtSn/SiO₂ (Sn/Pt=0.12) | 1.1 x 10⁻⁴ | 6.5 | 75 |
| PtSn/SiO₂ (Sn/Pt=0.24) | 1.1 x 10⁻⁴ | 4.2 | 78 |
These studies collectively underscore the power of using this compound and related derivatives to create highly effective and reusable heterogeneous catalysts for asymmetric synthesis. The ability to fine-tune the enantioselectivity through the rational design of the catalyst support and modification conditions continues to drive research in this field.
Analytical Methodologies for Cinchonidine Hydrochloride in Research
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental in the analysis of cinchonidine (B190817) hydrochloride, allowing for its separation from complex matrices and related alkaloids.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of cinchonidine hydrochloride. researchgate.net Reversed-phase HPLC, often utilizing ODS (C18) or C8 columns with acidic mobile phases, is the most prevalent approach. researchgate.net The development of a robust HPLC method requires careful optimization of parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation and peak shape. scirp.orgnih.gov For instance, a study successfully separated cinchonidine from other Cinchona alkaloids using a Zorbax SB-C8 column with an isocratic mobile phase of methanol (B129727) and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 2.8). scirp.org
Method validation is a critical step to ensure the reliability of the analytical data. nih.gov Validation parameters typically include specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.gov One validated method for the direct assay of nanostructured lipid carrier's cinchonine (B1669041), a closely related alkaloid, demonstrated good selectivity with a retention time of approximately 4.1 minutes and a tailing factor of 1. jrespharm.com The validation of this method also confirmed its linearity (R² = 0.9998), sensitivity (LOD 1.2016 mg/L and LOQ 4.0054 mg/L), precision (RSD <2%), and accuracy (recovery 99.52 – 99.87%). jrespharm.com
Table 1: Example HPLC Method Parameters for Cinchona Alkaloid Analysis
| Parameter | Condition | Reference |
| Column | Zorbax SB-C8, 150 mm × 4.6 mm, 3.5 µm | scirp.org |
| Mobile Phase | Methanol and 10 mM ammonium formate buffer (pH 2.8) (40:60, v/v) | scirp.org |
| Flow Rate | 1 mL min⁻¹ | scirp.org |
| Column Temperature | 35°C | scirp.org |
| Detection Wavelength | 230 nm | scirp.org |
| Injection Volume | 10 µL | scirp.org |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
While HPLC is dominant, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also serve as valuable analytical tools. researchgate.net GC analysis of Cinchona alkaloids, including cinchonidine, may require derivatization to enhance volatility. researchgate.net
TLC offers a simpler and more cost-effective alternative for qualitative analysis. researchgate.netanalyticaltoxicology.com It is particularly useful for the initial screening of samples. analyticaltoxicology.com A typical TLC method for Cinchona alkaloids involves spotting the sample on a silica (B1680970) gel plate and developing it with a mobile phase such as a mixture of toluene, ethyl acetate (B1210297), and diethylamine (B46881). scribd.com Visualization can be achieved under UV light after spraying with a reagent like anhydrous formic acid. scribd.com High-performance TLC (HPTLC) provides improved separation efficiency and allows for quantitative analysis. analyticaltoxicology.com
Table 2: TLC System for the Separation of Cinchona Alkaloids
| Parameter | Description | Reference |
| Stationary Phase | TLC silica gel plate | scribd.com |
| Mobile Phase | Toluene, ethyl acetate, diethylamine (70:20:10 V/V/V) | scribd.com |
| Application | 10 µL as bands | scribd.com |
| Development | Twice over a path of 15 cm | scribd.com |
| Detection | UV light at 365 nm after spraying with anhydrous formic acid | scribd.com |
Capillary Electrophoresis and Capillary Electrochromatography for Chiral Separations
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are powerful techniques for the chiral separation of Cinchona alkaloids. researchgate.netnih.govpensoft.net These methods offer high separation efficiency and require minimal sample and solvent volumes. pensoft.net
In CE, chiral selectors, most commonly cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. nih.govspringernature.com A study demonstrated the baseline separation of four major Cinchona alkaloids within 12 minutes using heptakis-(2,6-di-O-methyl)-β-cyclodextrin as a chiral selector in an ammonium acetate background electrolyte at pH 5.0. nih.gov Non-aqueous CE has also been successfully employed for the separation of diastereomeric pairs like cinchonine and cinchonidine without the need for a chiral selector. nih.gov CEC combines the principles of CE and chromatography, utilizing a stationary phase packed within the capillary, which can also be a chiral stationary phase. pensoft.net
Spectrometric Methods for Purity and Reaction Monitoring
Spectrometric methods are indispensable for determining the purity, concentration, and structural characteristics of this compound.
UV/Vis Spectrophotometry for Concentration Determination and Reaction Studies
UV/Vis spectrophotometry is a straightforward and widely used technique for the quantification of this compound in solutions. nih.govresearchgate.net Cinchonine, a stereoisomer of cinchonidine, exhibits a maximum absorbance (λmax) at 289 nm, which can be utilized for concentration determination based on the Beer-Lambert law. jrespharm.comdergipark.org.tr This method is often employed in dissolution studies and to determine the entrapment efficiency of drug delivery systems. jrespharm.com
Spectrophotometric methods can also be used to monitor reactions involving this compound. For instance, the formation of ion-pair complexes with reagents like ammonium reineckate (B100417) can be followed by measuring the absorbance of the resulting colored complex. nih.govnih.gov In one such study, the complex formed was extracted and its absorbance measured at 520 nm to determine the concentration of the alkaloid. nih.govresearchgate.net
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass Spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of this compound. researchgate.net When coupled with a separation technique like HPLC (LC-MS) or CE (CE-MS), it provides a high degree of specificity and allows for the analysis of complex mixtures. nih.gov
MS provides information about the molecular weight of the compound and its fragmentation pattern, which serves as a fingerprint for structural confirmation. nih.govacs.org High-resolution mass spectrometry, such as time-of-flight (TOF) MS, can provide highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. nih.gov This is particularly valuable for identifying unknown impurities or metabolites. The detection limits of techniques like CZE-MS can be as low as 0.04 mg/L, making it suitable for trace analysis. nih.gov
Electrochemical Methods for Surface Adsorption and Quantification Research
Electrochemical methods are exceptionally suited for investigating the surface interactions and quantifying electroactive compounds like this compound. These techniques offer high sensitivity, rapid analysis times, and the ability to study interfacial phenomena directly.
Voltammetric techniques, particularly Differential Pulse Voltammetry (DPV), are powerful tools for studying the deposition of organic molecules onto electrode surfaces and for their subsequent quantification at trace levels. nih.gov Research on Cinchona alkaloids has demonstrated that an effective and stable layer of the alkaloid can be deposited on a platinum electrode surface through the cathodic reduction of its hydrochloride salt from a methanolic solution. researchgate.netnih.govresearchgate.net This process is believed to involve a hydrogen evolution reaction that facilitates the stable adsorption of the insoluble alkaloid onto the cathode. nih.gov
DPV is particularly advantageous due to its excellent ability to discriminate against background charging currents, which significantly enhances signal-to-noise ratios and lowers detection limits. researchgate.net In a typical experiment, after the alkaloid film is deposited, the modified electrode is transferred to a buffer solution where the DPV measurement is performed. A potential scan is applied, and the resulting peak current is proportional to the concentration of the adsorbed substance. This method has been successfully used to determine cinchonine, a stereoisomer of cinchonidine, in various matrices, including water, urine, and serum, at concentrations in the microgram-per-liter (µg/L) range. nih.govresearchgate.net The same deposition and detection mechanism is proposed to apply to other Cinchona alkaloids like cinchonidine. nih.gov
Table 1: Optimized Parameters for Differential Pulse Voltammetry (DPV) Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| DPV Scan Range | +0.20 V to +1.10 V | sciencepublishinggroup.com |
| Pulse Amplitude | 50 mV | sciencepublishinggroup.com |
| Pulse Time | 50 ms | sciencepublishinggroup.com |
| Scan Rate | 10 mV s⁻¹ | sciencepublishinggroup.comresearchgate.net |
| Supporting Electrolyte | 0.02 mol dm⁻³ phosphate (B84403) buffer (pH 7.0) with 0.1 mol dm⁻³ KClO₄ | researchgate.netresearchgate.net |
| Working Temperature | 25.0 °C | sciencepublishinggroup.com |
The development of chemically modified electrodes is a cornerstone of modern electroanalysis, enabling enhanced sensitivity and selectivity. For this compound research, electrodes are modified by depositing a thin, stable film of the alkaloid onto a substrate, typically platinum. nih.govimpactfactor.org Screen-printed electrodes (SPEs) are often used as the substrate due to their disposability, low cost, and suitability for analyzing small sample volumes. nih.gov
The modification is achieved by applying a controlled negative potential to a screen-printed platinum electrode immersed in a methanolic solution of the this compound salt. researchgate.net Key parameters that control the formation and stability of the film include the deposition potential, deposition time, and temperature. impactfactor.org Studies on the closely related cinchonine have shown that a stable layer is formed at a potential of -220 mV (vs. a silver standard electrode) for 60 seconds at 10 °C. impactfactor.org
These modified electrodes (e.g., SP-Pt/Cinchonidine) exhibit significantly higher sensitivity compared to unmodified electrodes. researchgate.net They serve as effective sensors for quantifying the alkaloid itself and can be used repeatedly, with studies showing good stability for up to 10 scans with a relative standard deviation (RSD) of only 1.1% in peak current. nih.gov The applicability of these sensors has been validated in complex clinical samples like human serum and urine, demonstrating their robustness and potential for practical applications. nih.gov
Table 2: Performance and Application of Cinchonine-Modified Screen-Printed Platinum Electrode
| Performance Metric | Finding | Reference |
|---|---|---|
| Deposition Conditions | -220 mV vs. SSE, 60 s, 10 °C in methanol solution | impactfactor.org |
| Limit of Detection (LOD) | 0.6 µg L⁻¹ | nih.govresearchgate.net |
| Limit of Quantitation (LOQ) | 1.8 µg L⁻¹ | nih.govresearchgate.net |
| Sensor Stability | RSD of 1.1% over 10 consecutive measurements | |
| Interference (Quinidine) | No interference if quinidine (B1679956) concentration is <1/10 of cinchonine | nih.gov |
| Application | Successfully used for determination in human serum and urine | nih.gov |
Advanced Material and Interface Studies Involving Cinchonidine Hydrochloride
Adsorption Behavior of Cinchonidine (B190817) on Metal Surfaces (e.g., Platinum)
The adsorption of cinchonidine on metal surfaces, particularly platinum, is a cornerstone of research in heterogeneous enantioselective catalysis. The orientation and stability of the adsorbed cinchonidine molecule are critical factors that dictate the chiral environment at the catalyst surface, thereby influencing the stereochemical outcome of hydrogenation reactions.
Detailed studies have revealed that cinchonidine's interaction with platinum is complex and sensitive to environmental conditions. The primary anchoring group is the quinoline (B57606) moiety. acs.org At low surface coverages, the cinchonidine molecule tends to adsorb with its quinoline ring oriented nearly parallel to the platinum surface. acs.orgrsc.org As the surface concentration increases, steric hindrance forces the quinoline ring to adopt a more tilted orientation. acs.org
The presence of co-adsorbed species, especially hydrogen, significantly modulates the adsorption geometry and stability. rsc.org In situ spectroscopic studies have shown that bubbling a solution of cinchonidine with hydrogen can cause the quinoline moiety to reorient from a flat, π-bonded state to an upright, N-bonded position. oup.com This reorientation is attributed to repulsive interactions between the quinoline π-orbitals and the negative surface charge induced by the dissociative adsorption of hydrogen. oup.com
Density functional theory (DFT) calculations have further elucidated the energetic landscape of this interaction. These studies indicate that while hydrogen transfer to the nitrogen atoms of the quinoline and quinuclidine (B89598) moieties can stabilize the adsorbed molecule, increasing hydrogen coverage on the platinum surface generally leads to a destabilization of the cinchonidine adsorbate. rsc.org This destabilization is reflected in a weaker binding energy as the hydrogen coverage increases. rsc.org Time-resolved scanning tunneling microscopy (STM) has also provided direct evidence of increased mobility of adsorbed cinchonidine molecules at higher hydrogen pressures. unibas.ch
The adsorption process is a dynamic equilibrium affected by factors such as solvent, temperature, and the specific structure of the alkaloid. acs.orgucr.educore.ac.uk Investigations into derivatives, such as O-methylated cinchonidine, show that even subtle structural modifications can reshape the chiral sites on the platinum surface, sometimes leading to an inversion of the enantioselectivity observed in catalytic reactions. nih.gov This underscores the necessity of studying the modifier-surface interaction under conditions that closely mimic the catalytic process to understand and predict enantioselectivity. nih.gov
Table 1: Effect of Hydrogen Coverage on the Adsorption of Cinchonidine on a Platinum (111) Surface
| Hydrogen Coverage (θH) on Pt(111) | Cinchonidine Binding Energy (eV) | Quinoline Ring Orientation |
|---|---|---|
| 0 ML (No Hydrogen) | -2.31 | Parallel to surface |
| 1/36 ML | Destabilized relative to clean surface | Parallel to surface |
| 0.5 ML | Further destabilized | Tilted |
| 1 ML | -0.61 | Tilted |
Data sourced from density functional theory calculations, indicating a destabilization of the adsorbed cinchonidine molecule with increasing hydrogen coverage. rsc.org
Supramolecular Chemistry and Host-Guest Interactions (e.g., with Cyclodextrins)
Cinchonidine's structure allows for its participation in intricate host-guest chemistry, most notably with cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides that feature a hydrophobic inner cavity and a hydrophilic exterior, enabling them to encapsulate other "guest" molecules to form inclusion complexes. beilstein-journals.orgnih.gov This complexation can significantly alter the physicochemical properties of the guest, such as its solubility.
Research has demonstrated that cinchonidine forms stable inclusion complexes with various cyclodextrins, including β-cyclodextrin and γ-cyclodextrin. nih.govnankai.edu.cn The stoichiometry of these complexes is typically 1:1, with one cinchonidine molecule encapsulated within one cyclodextrin (B1172386) cavity. nankai.edu.cn However, evidence for more complex 2:1 (CD:Cinchonidine) "sandwich-type" complexes has also been reported, particularly at higher concentrations. nih.gov The formation of these complexes is driven by non-covalent interactions, such as hydrophobic and van der Waals forces, between the cinchonidine molecule and the cyclodextrin's inner cavity. pku.edu.cn
A key feature of this interaction is its pH-responsiveness. Studies have shown that cinchona alkaloids, including cinchonidine, are efficiently encapsulated within the cyclodextrin cavity in an acidic environment (pH 1.5) and are released in a neutral environment (pH 7.2). nankai.edu.cn This behavior is crucial for potential applications where controlled release of the molecule is desired.
The complexation significantly enhances the apparent water solubility of cinchona alkaloids. nankai.edu.cn For instance, the solubility of cinchonine (B1669041), a diastereomer of cinchonidine, was markedly improved after forming a complex with a trimethyl-β-cyclodextrin derivative. This property is particularly valuable for overcoming the poor water solubility of many alkaloids. nankai.edu.cn Furthermore, functionalized cyclodextrins, where cinchonidine itself is grafted onto the cyclodextrin macrocycle, have been developed. These hybrid molecules act as both a stabilizing agent for platinum nanoparticles and as a chiral modifier in asymmetric hydrogenation, demonstrating a synergistic combination of supramolecular and catalytic functions. cuni.cz
Table 2: Solubility Enhancement of Cinchona Alkaloids via Complexation with Trimethyl-β-Cyclodextrin (TMβCyD)
| Compound | Solubility in Water (mg/mL) | Solubility of Complex with TMβCyD (mg/mL) | Fold Increase |
|---|---|---|---|
| Cinchonine (CIN) | 0.5 | 12 | 24x |
| Quinidine (B1679956) (QUN) | 1.0 | 4 | 4x |
Data calculated as alkaloid residue. nankai.edu.cn
Research on Cocrystallization and Salt Formation for Enhanced Physicochemical Properties (e.g., stability, solubility)
Crystal engineering techniques, such as cocrystallization and salt formation, offer powerful strategies to modify and improve the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their molecular structure. nih.govfrontiersin.org These techniques are particularly relevant for compounds like cinchonidine, which may have limitations such as poor solubility or stability in its native or simple salt forms, like cinchonidine hydrochloride.
While cinchonine hydrochloride addresses the low solubility of the free base, it is often unstable and prone to deliquescence (absorbing atmospheric moisture to the point of dissolving). researchgate.net Recent research has focused on forming new multicomponent crystalline solids—cocrystals or salts with different coformers—to overcome these drawbacks. A cocrystal consists of the API and a coformer held together by non-covalent bonds in a crystalline lattice, whereas a salt involves proton transfer between an acidic and a basic component. researchgate.netunito.it
A study on cinchonine, the diastereomer of cinchonidine, successfully synthesized and characterized three new salts using fumaric acid, isoferulic acid, and malic acid as coformers. researchgate.net These new salts demonstrated significantly improved physical stability under conditions of high humidity (92.5% RH) and high temperature (60°C) compared to both the parent cinchonine and cinchonine hydrochloride. researchgate.net While cinchonine hydrochloride was classified as deliquescent and cinchonine as hygroscopic, the new salts were only slightly hygroscopic. researchgate.net
Furthermore, these engineered salts exhibited enhanced solubility and faster intrinsic dissolution rates compared to the original cinchonine. researchgate.net In dissolution studies, they displayed a "spring and parachute" effect, where they dissolve to create a supersaturated solution (the "spring") that then slowly precipitates, maintaining a higher concentration for an extended period (the "parachute") than the equilibrium solubility of the parent compound. researchgate.net This approach highlights the potential of cocrystallization and alternative salt formation to produce superior solid forms of cinchonidine with optimized stability and dissolution characteristics. researchgate.net
Table 3: Physicochemical Properties of Cinchonine and Its Salts
| Compound | Hygroscopicity Classification | Equilibrium Solubility in Water (mg/mL) |
|---|---|---|
| Cinchonine | Hygroscopic | 0.35 |
| Cinchonine Hydrochloride | Deliquescent | >1000 |
| Cinchonine-fumaric acid salt | Slightly hygroscopic | 6.5 |
| Cinchonine-isoferulic acid salt | Slightly hygroscopic | 2.1 |
| Cinchonine-malic acid salt | Slightly hygroscopic | 11.2 |
Data from a study enhancing the properties of cinchonine through salt formation. researchgate.net
Integration into Chiral Stationary Phases for Enantiomeric Separation
Cinchonidine and its derivatives are pivotal in the field of analytical chemistry, where they are incorporated into chiral stationary phases (CSPs) for the enantiomeric separation of racemic compounds by high-performance liquid chromatography (HPLC). wiley.comdicp.ac.cn The inherent chirality and functional groups of cinchonidine allow it to engage in stereoselective interactions with analyte enantiomers, enabling their separation.
Cinchonidine-based CSPs often function as chiral anion-exchangers. wiley.comnih.gov In these systems, the basic quinuclidine nitrogen of the cinchonidine selector can be protonated under typical mobile phase conditions. wiley.com This positive charge facilitates the primary retention mechanism, which is an ion-pairing interaction with acidic analytes. Chiral recognition arises from a combination of this ionic interaction with other non-covalent forces, including hydrogen bonding, π-π stacking, and steric repulsion, which differ for the two enantiomers of the analyte. dicp.ac.cn
The performance of these CSPs can be fine-tuned. For example, endcapping the residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can increase its hydrophobicity, leading to a greater retentive capacity. nih.gov The choice of the Cinchona alkaloid itself is also critical. Comparative studies have shown that quinine-based CSPs may exhibit greater chiral recognition capability for certain classes of compounds, like N-2,4-dinitrophenyl (DNP) α-amino acids, than cinchonidine-based CSPs. nih.govresearchgate.net This difference is often attributed to the presence of the methoxy (B1213986) group at the C6' position of the quinoline ring in quinine (B1679958), which is absent in cinchonidine. nih.gov
The application of cinchonidine-based CSPs is extensive, particularly for the separation of chiral acids. wiley.com By introducing sulfonic acid residues into the selector, zwitterionic CSPs can be created, broadening the application range to include chiral bases and zwitterionic analytes like underivatized amino acids. wiley.com Research continues to optimize these selectors to achieve higher enantioselectivity for a wider range of molecules, including complex peptides. nih.govnih.gov
Table 4: Enantioseparation of DNP-Leucine on a Cinchonidine-Based Chiral Stationary Phase (CD-CSP)
| Analyte Enantiomer | Retention Factor (k) | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|
| D-DNP-Leucine | 5.40 | 1.15 | 1.00 |
| L-DNP-Leucine | 6.21 |
Separation conditions: CD-CSP column at 25°C, mobile phase containing hydro-organic buffer. The selectivity factor (α) is the ratio of the retention factors (kL/kD), and resolution (Rs) indicates the degree of separation between the two peaks. dicp.ac.cnnih.gov
Historical Evolution and Impact of Cinchonidine Research on Organic Chemistry
Early Discoveries and Structure Elucidation Challenges
The history of cinchonidine (B190817) is intrinsically linked to the study of Cinchona bark, a source of potent antimalarial alkaloids for centuries. marknesbitt.org.uk The four major alkaloids found in the bark are quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine. nih.gov The initial isolation of these compounds was a significant achievement in natural product chemistry. In 1820, French chemists Joseph Pelletier and Pierre Caventou first extracted quinine and cinchonine. marknesbitt.org.ukunizg.hr Later, it was discovered that commercial samples of what was being sold as "quinidine" often contained two different alkaloids, one of which was cinchonidine. sci-hub.se
The structural elucidation of these alkaloids, including cinchonidine, presented a formidable challenge to nineteenth-century chemists. unizg.hr These molecules possess a complex architecture with multiple stereogenic centers. marknesbitt.org.uknih.gov Cinchonidine and cinchonine are stereoisomers, as are quinine and quinidine. sci-hub.se Specifically, cinchonidine and quinine share the same configuration at the C8 and C9 stereocenters, while cinchonine and quinidine are their respective diastereomers. sci-hub.se The subtle differences in their three-dimensional structures were difficult to determine with the analytical techniques available at the time. The considerable conformational flexibility of cinchona alkaloids, arising from rotation around the C8-C9 and C4'-C9 bonds, further complicated structural analysis. pnas.orgpnas.org It took decades of degradative studies and, eventually, the advent of advanced spectroscopic methods like NMR, to fully characterize their structures and stereochemistry. researchgate.net
Pioneering Applications in Asymmetric Induction and Resolution
The unique chiral framework of cinchonidine made it an early and invaluable tool for chemists exploring the concepts of stereochemistry. One of the earliest and most significant applications was its use as a resolving agent for racemic mixtures. As early as 1853, Louis Pasteur utilized cinchona alkaloids for the resolution of racemates. princeton.edu The ability of the chiral cinchonidine molecule to form diastereomeric salts with racemic acids allowed for the separation of enantiomers, a crucial step in the study of optically active compounds.
Beyond resolution, cinchonidine and its derivatives were among the first catalysts used to induce asymmetry in chemical reactions. This concept, now known as asymmetric catalysis, aims to selectively produce one enantiomer of a chiral product. Early studies, though often yielding low enantioselectivity, laid the groundwork for this powerful synthetic strategy. For instance, early attempts at the asymmetric addition of hydrogen cyanide to aldehydes using cinchonidine as an organocatalyst were reported, albeit with very low enantiomeric excess. tut.ac.jp These pioneering efforts demonstrated the potential of using chiral molecules like cinchonidine to influence the stereochemical outcome of a reaction, a principle that would become central to modern organic synthesis.
Influence on the Development of Organocatalysis as a Field
The resurgence of interest in asymmetric organocatalysis in the early 2000s saw cinchonidine and its derivatives emerge as "privileged" catalysts. beilstein-journals.orgmdpi.com Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offered a compelling alternative to traditional metal-based catalysts. Cinchona alkaloids, including cinchonidine, proved to be exceptionally versatile scaffolds for the design of new organocatalysts. bohrium.combeilstein-journals.org
The structural features of cinchonidine are key to its catalytic prowess. The quinuclidine (B89598) nitrogen acts as a Lewis base, while the C9 hydroxyl group can function as a hydrogen-bond donor. bohrium.com This bifunctionality allows these catalysts to activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. beilstein-journals.orgnih.gov Chemists have extensively modified the cinchonidine skeleton to fine-tune its catalytic activity and selectivity for a wide range of transformations. bohrium.comdovepress.com For example, the development of cinchonidine-derived thiourea (B124793) and squaramide catalysts has been particularly impactful, enabling a host of highly enantioselective reactions. bohrium.comdovepress.com These modified catalysts have proven effective in reactions where other organocatalysts have failed, highlighting the unique advantages of the cinchona alkaloid framework. beilstein-journals.org
The accessibility of both cinchonidine and its pseudo-enantiomer, cinchonine, is another significant advantage, allowing for the synthesis of either enantiomer of a desired product. nih.gov This has made cinchonidine-based organocatalysts highly valuable tools for both academic research and industrial applications.
Contribution to Stereoselective Synthesis Methodologies
The application of cinchonidine and its derivatives has led to the development of numerous stereoselective synthesis methodologies. bohrium.comdovepress.com These catalysts have been successfully employed in a wide array of asymmetric reactions, including additions, cycloadditions, and oxidations. bohrium.comdovepress.com
Key Asymmetric Reactions Catalyzed by Cinchonidine Derivatives:
| Reaction Type | Catalyst Type | Substrate Examples | Significance |
| Michael Addition | Cinchonidine-derived ureas and primary amines. dovepress.com | Cyclic 1,3-dicarbonyls and 2-enoylpyridines; Nitroalkanes and enones. dovepress.com | Formation of chiral carbon-carbon bonds with high enantioselectivity. dovepress.com |
| Mannich Reaction | Cinchonidine-derived ureas. dovepress.com | 5H-oxazol-4-ones and sulfonamides. dovepress.com | Synthesis of β-amino acids and their derivatives. dovepress.com |
| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts of cinchonidine. rsc.org | Glycinate Schiff bases. rsc.org | Asymmetric alkylation to produce α-amino acids. rsc.org |
| Diels-Alder Reaction | Cinchonidine-derived thioureas. mdpi.com | Deconjugated ketones. mdpi.com | Construction of polycyclic benzofuran (B130515) derivatives. mdpi.com |
One of the earliest and most significant applications in this area was in phase-transfer catalysis (PTC). rsc.org Quaternary ammonium salts derived from cinchonidine have been used as chiral phase-transfer catalysts for the asymmetric alkylation of various substrates, notably in the synthesis of α-amino acids. rsc.org The groundbreaking work in this area demonstrated the potential for achieving high enantioselectivity under practical, biphasic conditions. rsc.org
Furthermore, cinchonidine-derived catalysts have been instrumental in advancing asymmetric conjugate additions. dovepress.com For example, cinchonidine-based primary amines and urea (B33335) derivatives have been shown to be highly effective catalysts for the Michael addition of various nucleophiles to α,β-unsaturated compounds, affording products with excellent enantioselectivity. dovepress.com These methodologies provide efficient routes to valuable chiral building blocks.
The development of bifunctional cinchonidine catalysts, such as those incorporating thiourea or squaramide moieties, has greatly expanded the scope of organocatalyzed reactions. bohrium.com These catalysts can simultaneously activate both the electrophile and the nucleophile through hydrogen bonding and Lewis base catalysis, respectively. bohrium.com This dual activation mode has enabled highly enantioselective Mannich reactions, Strecker reactions, and various cycloadditions. dovepress.com The insights gained from studying the mechanism of these cinchonidine-catalyzed reactions have had a broad impact on the rational design of new and improved organocatalysts. bohrium.com
Future Research Directions and Emerging Areas for Cinchonidine Hydrochloride
Design of Next-Generation Cinchonidine-Based Catalysts with Enhanced Selectivity and Efficiency
The development of new cinchonidine-based catalysts is a vibrant area of research, with a focus on improving their performance in asymmetric reactions. bohrium.comnih.gov Scientists are exploring various strategies to enhance the enantioselectivity and efficiency of these catalysts. nih.govacs.org
One promising approach involves the modification of the Cinchona alkaloid scaffold. nih.gov For instance, the introduction of different functional groups, such as ureas, thioureas, squaramides, and amides, at the C9 position has led to the creation of powerful catalysts for a range of reactions, including aldol (B89426), Mannich, and Michael additions. dovepress.com Research has shown that even subtle changes to the catalyst structure, like the substituents on an aromatic ring, can significantly impact reaction rates and stereoselectivity. dovepress.com
Another key strategy is the rigidification of the catalyst's structure. While cinchonidine (B190817) is a flexible molecule with multiple conformations, creating more rigid analogues can lead to higher enantioselectivities by controlling the catalyst's active conformation. nih.gov However, research has also shown that in some cases, a more flexible catalyst can outperform its rigid counterpart, highlighting the complex relationship between catalyst structure and performance. nih.gov
The development of pseudoenantiomeric catalysts is also a significant area of interest. Cinchona alkaloids exist as pairs of pseudoenantiomers, which should ideally provide access to both enantiomers of a product with equal efficiency. nih.gov However, in practice, one pseudoenantiomer often exhibits lower efficiency and selectivity. nih.gov Researchers are actively working to overcome this disparity by designing novel catalyst modifications, such as the "epi-vinyl modification," which has shown to dramatically improve the performance of the less efficient pseudoenantiomer. nih.gov
The table below summarizes the performance of various modified Cinchonidine-based catalysts in different asymmetric reactions.
| Catalyst Type | Reaction | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Cinchonine-derived urea (B33335) | Asymmetric Mannich reactions | Good | Excellent | Excellent |
| Cinchonidine-derived thiourea (B124793) | Asymmetric Strecker reaction | 81%–95% | 90%–>99% | N/A |
| Quinine-derived thiourea | Asymmetric Strecker reaction | 78%–98% | up to 94% | N/A |
| Cinchonidine/cinchonine-derived urea | Conjugate addition | Excellent | Excellent | N/A |
| Cinchonidine-squaramide | Michael addition | up to 99% | up to 99% | N/A |
| Poly-2200 (Cinchonine-based) | Michael addition | High | 99% | >99/1 |
| Poly-2200 (Cinchonine-based) | Aldol reaction | High | 99% | >99/1 |
This table presents a selection of research findings and is not exhaustive.
Exploration of Novel Reaction Pathways and Substrate Scopes in Asymmetric Synthesis
Researchers are continuously expanding the utility of cinchonidine hydrochloride and its derivatives by exploring new reaction pathways and broadening the range of compatible substrates. dovepress.com This includes their application in various types of addition reactions, cycloadditions, and other complex transformations. dovepress.commdpi.com
Cinchonidine-based catalysts have proven effective in a wide array of asymmetric addition reactions. dovepress.com These include:
Aldol Reactions: Catalysts with modifications at the C9 position have been successfully used for asymmetric aldol reactions involving various aldehydes and ketones. dovepress.com
Michael Additions: Cinchona-derived thioureas are particularly effective in promoting enantioselective Michael additions, especially with nitroolefins as substrates. dovepress.com Novel catalysts with sulfonamide and squaramide groups have further expanded the scope of this reaction. dovepress.com
Mannich Reactions: Cinchonine-derived ureas have been shown to be efficient catalysts for asymmetric Mannich reactions, producing α-hydroxy-β-amino acids with high yields and stereoselectivity. dovepress.com
Strecker Reactions: Cinchonidine- and quinine-derived thioureas have been successfully employed in the asymmetric Strecker reaction to synthesize chiral 3-cyano-3-amino-2-oxindoles. dovepress.com
Beyond simple additions, cinchonidine-based catalysts are also being utilized in more complex cycloaddition reactions. For example, a cinchonidine-derived squaramide has been used to catalyze the [4+2] cycloaddition of methyleneindolinones to 2-vinylindoles, leading to the formation of carbazolespirooxindole derivatives. mdpi.com
The development of catalysts for reactions involving previously challenging substrates is another key area of research. For instance, recent work has focused on the asymmetric synthesis of β-hydroxy-α-amino acids bearing alkyl substituents, which are important structural motifs in many natural products. dovepress.com Additionally, researchers are exploring the use of cinchonidine derivatives in reactions involving less common substrates like isatins and β,γ-unsaturated α-ketoesters. dovepress.com The continuous exploration of new reaction pathways and the expansion of substrate scope will undoubtedly lead to the discovery of even more powerful applications for cinchonidine-based catalysts in asymmetric synthesis. researchgate.netrsc.org
Advanced Computational Modeling for Predictive Catalyst Design
Advanced computational modeling has become an indispensable tool for understanding and predicting the behavior of cinchonidine-based catalysts. acs.orgnih.gov Techniques like Density Functional Theory (DFT) are being used to elucidate reaction mechanisms and the origins of stereoselectivity. nih.govacs.org This computational insight complements experimental work and paves the way for the rational design of more efficient and selective catalysts. nih.govscispace.com
A key aspect of computational studies is the conformational analysis of cinchonidine and its derivatives. nih.gove-bookshelf.de These molecules are known for their conformational flexibility, which can significantly impact their catalytic activity. nih.gov Computational models help to identify the most stable conformers in different solvent environments and how these conformers interact with substrates. nih.govacs.org For example, studies have shown that cinchonidine can adopt both "open" and "closed" conformations, with the relative stability of each depending on the polarity of the solvent. acs.org
Computational modeling is also crucial for understanding the non-covalent interactions that govern chiral recognition. scispace.com These interactions, such as hydrogen bonding and π-π stacking, play a critical role in how the catalyst orients the substrate to achieve a specific stereochemical outcome. researchgate.net DFT calculations can map out the transition states of a reaction, revealing the specific interactions that lead to the observed enantioselectivity. nih.gov
Furthermore, computational studies are being used to explore novel types of non-covalent interactions that could be harnessed for catalyst design. For instance, the potential for "pnicogen bonding" involving epi-cinchonidine has been investigated through simulations, suggesting new avenues for controlling the stereochemical environment of a reaction. frontiersin.org
The insights gained from these computational studies are not purely theoretical. They provide a basis for hypothesis-driven catalyst development. nih.gov By understanding the factors that contribute to high selectivity, researchers can design new catalysts with improved performance. nih.gov For example, if a computational model suggests that a particular functional group is hindering the desired reaction pathway, a new catalyst can be synthesized that lacks that group or has it replaced with a more favorable one.
Integration with Flow Chemistry and Sustainable Chemical Processes
The integration of this compound and its derivatives with flow chemistry represents a significant step towards more sustainable and efficient chemical manufacturing. uevora.ptresearchgate.netnih.govchemanager-online.com Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for easier automation and scale-up. researchgate.netnih.govchemanager-online.com
A key aspect of using cinchonidine-based catalysts in flow systems is their immobilization on solid supports. uevora.ptbeilstein-journals.org This allows for the easy separation and recycling of the catalyst, which is a crucial factor in developing sustainable processes. beilstein-journals.orgmdpi.com Various materials have been used as supports, including polymers, silica (B1680970), and even controlled porous glass beads. mdpi.comdiva-portal.org Researchers have successfully immobilized cinchonidine derivatives through different techniques, such as covalent bonding and non-covalent interactions. beilstein-journals.orgacs.org
Immobilized cinchonidine catalysts have been successfully employed in a range of asymmetric reactions under continuous flow conditions. uevora.pt For example, a cinchonidine derivative supported on a solid phase has been used for the Michael addition of 1-oxo-indan-2-carboxylate to methyl vinyl ketone in a flow reactor. uevora.pt In another study, a quinidine-based organocatalyst was used for the asymmetric synthesis of (S)-warfarin in a continuous flow system. uevora.pt These examples demonstrate the potential of combining the catalytic power of cinchonidine with the practical advantages of flow chemistry.
The use of cinchonidine-based catalysts in flow systems also aligns with the principles of green chemistry. By enabling catalyst recycling and often leading to higher yields and shorter reaction times, flow chemistry can significantly reduce waste and energy consumption. uevora.ptnih.gov Furthermore, the development of flow processes using catalysts derived from a renewable resource like Cinchona alkaloids further enhances the sustainability of this approach. uevora.pt
The table below highlights some examples of cinchonidine-based catalysts used in continuous flow systems.
| Catalyst System | Reaction | Key Features |
| Immobilized cinchonidine | Michael addition | Catalytic reactor with supported catalyst, enabling continuous operation. |
| Quinidine-based organocatalyst | Asymmetric synthesis of (S)-warfarin | Utilized trifluoroacetic acid as a co-catalyst in a flow setup. |
| Cinchona-squaramide and -thiourea organocatalysts | Michael addition | Immobilized on permethyl-β-cyclodextrins for catalyst separation in a continuous-flow system. |
| Cinchonine-squaramide immobilized on glass beads | Michael addition | High yields and enantioselectivities in both batch and continuous flow, with excellent recyclability. |
This table provides illustrative examples and is not an exhaustive list of all research in this area.
Development of Smart Materials Incorporating this compound for Chiral Recognition
The unique chiral recognition capabilities of cinchonidine and its derivatives are being harnessed to develop novel "smart" materials. These materials can selectively interact with specific enantiomers, opening up possibilities for applications in chiral sensing, separation, and catalysis. researchgate.netresearchgate.net
One area of development is the creation of chiral stationary phases (CSPs) for chromatography. deepdyve.com By immobilizing cinchonidine derivatives onto a solid support like silica, researchers can create columns that can separate racemic mixtures into their individual enantiomers. deepdyve.com The effectiveness of these CSPs depends on the specific interactions between the cinchonidine-based selector and the analyte, which can be fine-tuned by modifying the structure of the cinchonidine derivative. deepdyve.com
Another exciting avenue is the development of chiral sensors. These sensors utilize the selective binding of cinchonidine to a target enantiomer to generate a detectable signal. For example, a quinine-based chiral sensing platform has been developed for the electrochemical recognition of tryptophan isomers. researchgate.net This system exhibits alterable enantioselectivity that is dependent on temperature, demonstrating the potential for creating responsive and tunable chiral sensors. researchgate.net
The incorporation of cinchonidine derivatives into supramolecular gels is also a promising area of research. researchgate.net These soft materials can provide a chiral microenvironment that is ideal for asymmetric catalysis and enantioselective recognition. researchgate.net The self-assembly of these gels can create a high density of catalytic or recognition sites, potentially leading to enhanced performance compared to traditional systems. researchgate.net
Furthermore, researchers are exploring the use of cinchonidine-functionalized nanoparticles for chiral applications. mdpi.com For instance, thermoregulated phase-separable platinum nanoparticles functionalized with a cinchonidine derivative have shown excellent enantioselectivity in the hydrogenation of activated ketones. mdpi.com The ability to easily separate and recycle these nanoparticle catalysts makes them an attractive option for sustainable chemical processes. mdpi.com
Investigating the Role of Cinchonidine in Complex Chemical Systems
The influence of cinchonidine extends beyond its role as a simple catalyst to its participation in more intricate chemical systems. Researchers are investigating how cinchonidine and its derivatives behave in multicomponent reactions, supramolecular assemblies, and in conjunction with other catalytic species. This exploration is revealing new facets of its reactivity and opening doors to novel synthetic strategies.
In the realm of multicomponent reactions, cinchonidine-based catalysts can facilitate the assembly of several starting materials into a complex product in a single step. For example, they have been employed in asymmetric domino multicatalysis systems, where a cinchonine (B1669041) derivative works in cooperation with another catalyst, such as an N-heterocyclic carbene (NHC), to achieve a desired transformation. thegoodscentscompany.com
The study of cinchonidine within supramolecular structures is another burgeoning field. Cinchonidine derivatives can be incorporated into larger assemblies, such as metal-organic frameworks (MOFs) or supramolecular gels, creating a defined chiral microenvironment. researchgate.netnih.gov This can lead to enhanced catalytic activity and selectivity by pre-organizing the substrates and catalytic sites. For instance, the immobilization of cinchonidine within a chiral MOF has been shown to be an effective strategy for heterogeneous asymmetric catalysis. nih.gov
Furthermore, the interaction of cinchonidine with other molecules in solution is a subject of ongoing investigation. The conformational behavior of cinchonidine is known to be influenced by the solvent environment, which in turn affects its catalytic performance. acs.org Understanding these solvent effects is crucial for optimizing reaction conditions. Additionally, the formation of complexes between cinchonidine and other species, such as acids or metal ions, can dramatically alter its catalytic properties. acs.orgmdpi.com For example, the co-adsorption of cinchonidine and trifluoroacetic acid on a platinum surface has been shown to enhance the stereocontrol in certain hydrogenation reactions. thegoodscentscompany.com
The exploration of cinchonidine in these complex chemical systems is providing a deeper understanding of its fundamental properties and paving the way for the development of more sophisticated and powerful catalytic methodologies.
Q & A
Q. What are the key physicochemical properties of cinchonidine hydrochloride relevant to experimental design?
this compound is a white crystalline powder with a molecular formula of C₁₉H₂₃ClN₂O . It is soluble in water (0.06 g/L) and ethanol, making it suitable for aqueous and organic solvent-based reactions . Its melting point ranges from 250–255°C, which is critical for determining thermal stability during synthesis or catalysis experiments . Researchers should verify purity via HPLC or NMR, referencing standards like CNS 8519-1982 for analytical validation .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Detailed experimental protocols must include solvent selection, temperature control, and stoichiometric ratios. For example, enantioselective modifications require precise adsorption on catalytic surfaces (e.g., platinum) under controlled solvent conditions (e.g., ethanol or toluene) . Purity validation using chromatography (HPLC or GC-MS) and comparison to PubChem data (InChI Key: MHEIXSFAQSEARV-UHFFFAOYSA-N) are essential . Full characterization data (e.g., NMR, FTIR) should be reported following guidelines from journals like the Beilstein Journal of Organic Chemistry .
Q. What analytical methods are recommended for identifying this compound in complex mixtures?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is preferred for trace analysis, as demonstrated in CNS 8519-1982 for detecting chlorinated alkaloids . For enantiomeric purity assessment, chiral HPLC columns or circular dichroism (CD) spectroscopy are effective. Cross-reference PubChem’s deposited data (e.g., InChI=1S/C6H5Cl2N.ClH) to confirm structural integrity .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in heterogeneous catalysis?
this compound acts as a chiral modifier in Pt-catalyzed hydrogenation reactions (e.g., the Orito reaction). Its adsorption on Pt nanoparticles induces asymmetric environments, favoring specific enantiomers. Studies show that tethering cinchonidine to oxide supports near catalytic sites improves enantiomeric excess (ee) by 20–30% compared to solution-phase modifiers . Key variables include solvent polarity (toluene vs. acetic acid) and modifier concentration (0.1–1.0 mM) .
Q. What mechanisms underlie this compound’s anti-malarial activity, and how can its efficacy be optimized?
As a natural alkaloid derivative, this compound inhibits Plasmodium heme polymerization, disrupting parasite metabolism . Structure-activity relationship (SAR) studies suggest modifying the quinoline ring (e.g., introducing halogen substituents) enhances binding to heme targets. In vitro assays using synchronized parasite cultures and IC₅₀ determinations (via SYBR Green fluorescence) are recommended for efficacy screening .
Q. What are the stability challenges of this compound under long-term storage, and how can degradation be mitigated?
this compound degrades via hydrolysis under humid conditions (>60% RH) or exposure to oxidizers. Stability studies (25°C/60% RH) show <5% degradation over 12 months when stored in airtight, amber glass containers with desiccants . For lab use, periodic FTIR analysis (monitoring C-Cl bond integrity at 650 cm⁻¹) and compliance with REACH storage guidelines (20–25°C) are critical .
Methodological Considerations
Q. How should researchers design experiments to resolve contradictions in catalytic performance data for this compound?
Contradictions often arise from uncontrolled variables like trace moisture or metal impurities. A factorial design (e.g., Taguchi method) can isolate factors such as solvent purity, catalyst pretreatment (e.g., H₂ reduction), and modifier loading . Statistical tools (ANOVA) and surface characterization (XPS, TEM) are necessary to correlate experimental conditions with catalytic outcomes .
Q. What protocols ensure ethical and safe handling of this compound in pharmacological studies?
Follow CLP regulations: use PPE (gloves, respirators) to prevent skin sensitization (H317) and acute toxicity (H302) . For in vivo studies, adhere to institutional review board (IRB) protocols for dosing (e.g., LD₅₀ determination in rodent models) and disposal (hazardous waste codes per EPA/REACH) .
Data Reporting and Compliance
Q. What are the minimum data requirements for publishing this compound research?
Include:
- Synthetic routes with yields and purification steps .
- Spectroscopic data (¹H/¹³C NMR, HRMS) for novel derivatives .
- Catalytic performance metrics (ee, turnover frequency) with error margins .
- Toxicity profiles (e.g., EC₅₀ values from in vitro assays) . Journals may require raw data deposition in repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
